2-tert-Butyl-4-chloropyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-tert-butyl-4-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-8(2,3)7-10-5-4-6(9)11-7/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXFFDWYYFLYFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647969 | |
| Record name | 2-tert-Butyl-4-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18436-67-4 | |
| Record name | 2-tert-Butyl-4-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-butyl-4-chloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on 2-tert-Butyl-4-chloropyrimidine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 2-tert-Butyl-4-chloropyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery.
Chemical Identity and Physical Properties
This compound is a substituted pyrimidine with the chemical formula C₈H₁₁ClN₂.[1] The presence of a bulky tert-butyl group and a reactive chlorine atom on the pyrimidine ring bestows upon it unique chemical characteristics. A summary of its key identifiers and physical properties is presented in Table 1. While some physical properties like a definitive boiling point have not been formally reported, estimations based on related compounds suggest it is a solid at room temperature with limited solubility in water but good solubility in organic solvents.
| Property | Value | Source |
| CAS Number | 18436-67-4 | [2] |
| Molecular Formula | C₈H₁₁ClN₂ | [1] |
| Molecular Weight | 170.64 g/mol | [3] |
| IUPAC Name | 2-(tert-butyl)-4-chloropyrimidine | [3] |
| SMILES | CC(C)(C)C1=NC=CC(Cl)=N1 | |
| Appearance | Solid (estimated) | |
| Melting Point | 81-85 °C (for the related 4,6-di-tert-butyl-2-chloropyrimidine) | |
| Boiling Point | 70-75 °C at 0.1 Torr | [4] |
| Solubility | Limited water solubility, good solubility in organic solvents (estimated) |
Chemical Structure
The structure of this compound consists of a pyrimidine ring substituted at the 2-position with a tert-butyl group and at the 4-position with a chlorine atom.
Structure:
Spectroscopic Data (Predicted)
¹H NMR: The proton NMR spectrum is expected to show a singlet for the tert-butyl protons, and signals for the aromatic protons on the pyrimidine ring. The electronegative nitrogen atoms and the chlorine atom will deshield the ring protons, causing them to appear at a lower field (higher ppm value) compared to benzene protons.[5]
-
tert-Butyl protons (9H): A singlet expected around δ 1.3-1.5 ppm.
-
Pyrimidine ring protons (2H): Doublets in the aromatic region, likely between δ 7.0 and 9.0 ppm.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the tert-butyl group and the pyrimidine ring. The carbons attached to the nitrogen and chlorine atoms will be significantly deshielded.
-
tert-Butyl carbons: One quaternary carbon and three equivalent methyl carbons.
-
Pyrimidine ring carbons: Four distinct signals for the ring carbons.
Synthesis
Detailed experimental protocols for the synthesis of this compound are not extensively published. However, general synthetic strategies for substituted chloropyrimidines can be adapted. A plausible synthetic approach involves the condensation of a suitable amidine with a β-dicarbonyl compound to form the pyrimidine ring, followed by chlorination.
A potential synthetic workflow is outlined below:
Caption: A potential synthetic workflow for this compound.
General Experimental Considerations for Synthesis of Substituted Chloropyrimidines:
-
Cyclocondensation: The reaction of an amidine with a β-dicarbonyl compound is a common method for pyrimidine ring formation. The choice of solvent and catalyst is crucial for optimizing the yield.
-
Chlorination: Phosphoryl chloride (POCl₃) is a frequently used reagent for the chlorination of hydroxypyrimidines to their corresponding chloropyrimidines. The reaction is often carried out at elevated temperatures.
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of this compound is largely dictated by the chloro substituent, which is susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This makes the compound a valuable building block for the synthesis of a diverse range of pyrimidine derivatives.
The pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs containing this heterocyclic core. The ability to modify the 4-position of this compound allows for the introduction of various functional groups to modulate biological activity.
Potential as Kinase Inhibitors: Chloropyrimidines have been identified as potential covalent inhibitors of kinases, where the chloro group acts as an electrophilic "warhead" that can react with a cysteine residue in the kinase active site.[6][7] This covalent modification can lead to potent and prolonged inhibition. The general mechanism of covalent inhibition is depicted below.
Caption: General mechanism of covalent kinase inhibition by a chloropyrimidine.
Experimental Protocols for Biological Evaluation
To assess the potential of this compound and its derivatives as drug candidates, a series of in vitro assays can be employed.
Kinase Inhibition Assay
A common method to evaluate the inhibitory activity of a compound against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.
Example Protocol: Luminescence-Based Kinase Assay
-
Reagent Preparation: Prepare solutions of the kinase, its specific substrate, ATP, and the test compound (this compound) at various concentrations.
-
Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Include appropriate controls (no inhibitor, no kinase).
-
Incubation: Incubate the plate at a controlled temperature to allow the phosphorylation reaction to proceed.
-
Detection: Add a detection reagent that produces a luminescent signal proportional to the amount of ATP remaining in the well.
-
Data Analysis: Measure the luminescence in each well using a plate reader. The percentage of kinase inhibition is calculated relative to the controls.
Cell Viability (Cytotoxicity) Assay
To determine the effect of the compound on cancer cell lines, a cell viability assay such as the MTT assay can be performed.
Example Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Dissolve the formazan crystals by adding a solubilization solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a plate reader. The absorbance is proportional to the number of viable cells.
The following diagram illustrates a general workflow for evaluating the biological activity of a candidate compound.
Caption: General workflow for the biological evaluation of a potential drug candidate.
Conclusion
This compound represents a valuable scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. Its reactive chlorine atom allows for facile chemical modification, enabling the exploration of structure-activity relationships. Further investigation into its synthesis, detailed spectroscopic characterization, and comprehensive biological evaluation is warranted to fully elucidate its potential in drug discovery. This technical guide provides a foundational understanding for researchers and scientists interested in exploring the chemistry and biological applications of this promising heterocyclic compound.
References
- 1. This compound [chemicalbook.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. This compound 97% | CAS: 18436-67-4 | AChemBlock [achemblock.com]
- 4. 4-TERT-BUTYL-2-CHLOROPYRIMIDINE | 66522-06-3 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Synthesis of 2-tert-Butyl-4-chloropyrimidine: A Technical Guide to a Challenging Regioselective Transformation
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to an in-depth technical guide on the synthesis of 2-tert-Butyl-4-chloropyrimidine, a key building block in medicinal chemistry. This whitepaper details the significant regioselectivity challenges inherent in the functionalization of dichloropyrimidine precursors and outlines potential synthetic strategies based on established chemical principles.
The synthesis of this compound from dichloropyrimidines presents a formidable challenge due to the intrinsic reactivity of the pyrimidine ring. Nucleophilic substitution and cross-coupling reactions on 2,4-dichloropyrimidine overwhelmingly favor reaction at the C4 position. This guide provides a comprehensive overview of this regiochemical preference and explores potential methodologies to achieve the desired, yet elusive, C2-tert-butylation.
The Challenge of Regioselectivity
The pyrimidine core is a ubiquitous scaffold in pharmaceuticals, and the ability to selectively functionalize it at various positions is crucial for the development of new chemical entities. In the case of 2,4-dichloropyrimidine, the C4 position is more electron-deficient and sterically accessible than the C2 position, making it the preferred site for nucleophilic attack and cross-coupling reactions. While methods for achieving C2 selectivity have been developed for certain nucleophiles, such as specific amines and thiols, a direct and high-yielding protocol for the introduction of a bulky tert-butyl group at the C2 position remains a significant synthetic hurdle.
Potential Synthetic Pathways
This guide outlines two primary conceptual pathways for the synthesis of this compound, based on a thorough review of the existing literature.
Pathway 1: Direct C2-tert-Butylation of 2,4-Dichloropyrimidine
This approach aims to overcome the inherent C4 selectivity through the use of specific catalysts or reaction conditions. While no definitive protocol has been reported, the following strategies are proposed based on analogous reactions:
-
Transition Metal Catalysis: The use of a transition metal catalyst, potentially in conjunction with a specialized ligand, could modulate the electronic properties of the pyrimidine ring and direct the tert-butyl nucleophile to the C2 position. Iron-catalyzed alkylations of dichloropyrimidines have been reported for the C4 position, suggesting that exploration of other metals and ligand systems could yield the desired C2 isomer.
-
Low-Temperature Nucleophilic Substitution: The reaction of 2,4-dichloropyrimidine with a potent tert-butyl nucleophile, such as tert-butyllithium or a tert-butyl Grignard reagent, at very low temperatures could potentially influence the kinetic versus thermodynamic product distribution, favoring the less stable C2-substituted product.
Pathway 2: Multi-Step Synthesis with Regiocontrol
Given the difficulty of direct C2-tert-butylation, a multi-step approach that leverages the predictable reactivity of the dichloropyrimidine core may be more feasible.
Caption: A workflow for the development of a synthetic route to this compound.
Spectroscopic Data for 2-tert-Butyl-4-chloropyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-tert-Butyl-4-chloropyrimidine. Due to the limited availability of experimentally-derived spectra in public databases, this guide presents predicted spectroscopic data based on computational models and analysis of structurally similar compounds. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which can be applied to this and similar pyrimidine derivatives.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are computationally generated and should be considered as estimations. Experimental verification is recommended for precise characterization.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.6 | Doublet | 1H | H6 |
| ~7.4 | Doublet | 1H | H5 |
| ~1.4 | Singlet | 9H | -C(CH₃)₃ |
Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C2 |
| ~162 | C4 |
| ~158 | C6 |
| ~120 | C5 |
| ~38 | -C (CH₃)₃ |
| ~29 | -C(C H₃)₃ |
Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2970-2870 | Strong | C-H stretch (tert-butyl) |
| ~1600-1550 | Medium-Strong | C=N and C=C stretching (pyrimidine ring) |
| ~1470-1450 | Medium | C-H bend (tert-butyl) |
| ~1370 | Medium | C-H bend (tert-butyl, characteristic) |
| ~850-750 | Strong | C-Cl stretch |
Predicted for a liquid film or KBr pellet.
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 170/172 | ~3:1 | [M]⁺ (Molecular ion with ³⁵Cl and ³⁷Cl isotopes) |
| 155/157 | Moderate | [M - CH₃]⁺ |
| 114 | Moderate | [M - C(CH₃)₃]⁺ |
| 57 | High | [C(CH₃)₃]⁺ (tert-butyl cation) |
Predicted for Electron Ionization (EI) at 70 eV.
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for pyrimidine derivatives like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Cap the NMR tube securely and label it clearly.
2. ¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a standard 1D ¹H spectrum. Typical parameters for a 400 MHz spectrometer might include:
-
Pulse program: zg30
-
Number of scans: 16-64
-
Relaxation delay: 1.0 s
-
Acquisition time: 4.0 s
-
Spectral width: 20 ppm
-
3. ¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Use a standard proton-decoupled ¹³C NMR pulse sequence (e.g., zgpg30).
-
Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Typical parameters might include:
-
Number of scans: 1024 or more
-
Relaxation delay: 2.0 s
-
Spectral width: 240 ppm
-
Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
2. Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
1. Sample Preparation (Electron Ionization - EI):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
2. Data Acquisition (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Chromatographic Conditions:
-
Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 280 °C) and hold for several minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
2-tert-Butyl-4-chloropyrimidine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-tert-Butyl-4-chloropyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and potential applications, with a focus on its role as a versatile building block in the development of targeted therapeutics.
Core Properties of this compound
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 18436-67-4 | |
| Molecular Formula | C₈H₁₁ClN₂ | |
| Molecular Weight | 170.64 g/mol | |
| IUPAC Name | 2-(tert-butyl)-4-chloropyrimidine | |
| SMILES | CC(C)(C)c1nccc(Cl)n1 |
Synthetic Protocols
The synthesis of this compound can be achieved through various synthetic routes. A plausible and efficient method involves the nucleophilic substitution of a tert-butyl group onto a di-chloropyrimidine scaffold. Below is a representative experimental protocol.
Synthesis of this compound via Nucleophilic Substitution
This protocol describes the synthesis of this compound from 2,4-dichloropyrimidine and a tert-butylating agent, such as tert-butyllithium.
Materials:
-
2,4-Dichloropyrimidine
-
tert-Butyllithium (in a suitable solvent like pentane or heptane)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2,4-dichloropyrimidine and anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of tert-Butyllithium: A solution of tert-butyllithium in pentane or heptane is added dropwise to the cooled solution of 2,4-dichloropyrimidine via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature is maintained below -70 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material.
-
Quenching: Upon completion, the reaction is carefully quenched at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: The reaction mixture is allowed to warm to room temperature. The aqueous layer is separated, and the organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.
Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of a bulky tert-butyl group and a reactive chloro substituent makes this compound a valuable intermediate for the synthesis of novel bioactive molecules. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, allowing for the introduction of a wide range of functional groups.
Role as a Kinase Inhibitor Scaffold
Derivatives of chloropyrimidines have been explored as inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases. The 2-tert-butyl group can provide steric hindrance that may contribute to selective binding to the target kinase, while the 4-position serves as a handle for introducing moieties that can interact with specific residues in the kinase active site.
Below is a conceptual workflow for the development of a kinase inhibitor using this compound as a starting material.
Caption: Workflow for Kinase Inhibitor Drug Discovery.
Potential Anti-Cancer Activity
Substituted pyrimidines are known to exhibit anti-cancer properties through various mechanisms, including the inhibition of signaling pathways crucial for cancer cell proliferation and survival. For instance, the Bcl-2 family of proteins and Survivin are key regulators of apoptosis (programmed cell death), and their inhibition is a validated strategy in cancer therapy. While not directly demonstrated for this compound, its derivatives could be designed to target such anti-apoptotic proteins.
The following diagram illustrates a simplified signaling pathway where a hypothetical inhibitor derived from this compound could induce apoptosis in cancer cells.
Caption: Hypothetical Mechanism of Anti-Cancer Activity.
Reactivity of the Chlorine Atom in 2-tert-Butyl-4-chloropyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the chlorine atom in 2-tert-Butyl-4-chloropyrimidine, a key heterocyclic building block in medicinal chemistry and drug development. The document details the substrate's reactivity in fundamental organic reactions, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling. The guide summarizes available quantitative data, provides detailed experimental protocols for key transformations, and utilizes Graphviz diagrams to illustrate reaction pathways and experimental workflows. This information is intended to assist researchers in designing synthetic routes and exploring the chemical space around the 2-tert-butylpyrimidine scaffold.
Introduction
The pyrimidine nucleus is a privileged scaffold in a vast array of biologically active compounds and approved pharmaceuticals. The strategic functionalization of the pyrimidine ring is a cornerstone of medicinal chemistry, allowing for the fine-tuning of physicochemical and pharmacological properties. This compound serves as a versatile intermediate, with the chlorine atom at the C4-position acting as a reactive handle for the introduction of diverse functionalities.
The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, renders the chloro-substituent susceptible to nucleophilic attack. Generally, for 2,4-disubstituted pyrimidines, the C4-position is more activated towards both nucleophilic substitution and oxidative addition in cross-coupling reactions compared to the C2-position.[1][2][3][4] This guide will explore the practical implications of this reactivity profile.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C4-position of this compound readily undergoes nucleophilic aromatic substitution with a variety of nucleophiles, including amines, alcohols, and thiols. The reaction proceeds through a Meisenheimer intermediate, and the rate is influenced by the nucleophilicity of the attacking species, the solvent, and the temperature.
Amination
The reaction with primary and secondary amines is a common method for the synthesis of 4-aminopyrimidine derivatives. These reactions are typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Table 1: Representative Conditions for SNAr Amination of 4-Chloropyrimidines
| Entry | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Aminobenzoic acid tert-butyl ester | tert-Butanol | N,N-Diisopropylethylamine | 80 | 4 | High (Isomer Mixture) | [5] |
| 2 | Various Amines | Propanol | Triethylamine | 120-140 (MW) | 0.25-0.5 | 54 (for 4-Methylpiperazine) | [6] |
Experimental Protocol: General Procedure for Amination
To a solution of the this compound (1.0 equiv.) in a suitable solvent (e.g., DMF, NMP, or an alcohol like propanol), the amine nucleophile (1.1-1.5 equiv.) and a base (e.g., triethylamine or DIPEA, 1.5-2.0 equiv.) are added.[6] The reaction mixture is then heated to a temperature typically ranging from 80 to 120 °C and stirred for 2 to 24 hours, with the progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, worked up with water and an organic solvent, and the product is purified by crystallization or column chromatography. Microwave-assisted procedures can significantly shorten reaction times.[6]
Experimental workflow for SNAr amination.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom of this compound is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and aryl or vinyl boronic acids or their esters. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of 4-Chloropyrimidines
| Entry | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 81 | [7] |
| 2 | Various arylboronic acids | Pd₂(dba)₃/P(t-Bu)₃ | P(t-Bu)₃ | KF | THF | 50 | Overnight | Moderate | [8] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
In a reaction vessel, this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.) are combined in a suitable solvent system (e.g., 1,4-dioxane/water).[7] The mixture is degassed and then heated, often under microwave irradiation, to a temperature typically between 80 and 120 °C. Reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is subjected to an aqueous workup, extracted with an organic solvent, and the crude product is purified by chromatography.
Catalytic cycle for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
For the coupling of less nucleophilic amines or when SNAr conditions are not suitable, the Buchwald-Hartwig amination offers a powerful alternative for the formation of C-N bonds. This reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Toluene | 100 | 16-24 | >95 | [9] |
| 2 | Piperidine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 12-24 | 70-95 | [9] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube under an inert atmosphere, this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium source (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos or a biarylphosphine, 2-10 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv.) are combined in an anhydrous, deoxygenated solvent such as toluene or dioxane.[9] The reaction is heated, typically between 80 and 120 °C, until the starting material is consumed as monitored by TLC or LC-MS. The reaction is then cooled, filtered through a pad of celite to remove the catalyst, and subjected to an aqueous workup. The product is isolated after extraction and purification by chromatography.
Catalytic cycle for Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
Table 4: Representative Conditions for Sonogashira Coupling of Aryl Halides
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80-100 | 6-12 | 60-88 | [9] |
| 2 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (5) | DIPEA | THF | 60-80 | 8-16 | 70-90 | [9] |
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in a degassed solvent such as DMF or THF, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%), a copper(I) salt (e.g., CuI, 5-10 mol%), and an amine base (e.g., triethylamine or DIPEA, 2.0-3.0 equiv.) are added under an inert atmosphere.[9] The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C until completion. The reaction is then quenched, and the product is isolated through extraction and purified by column chromatography.
Catalytic cycles for Sonogashira coupling.
Conclusion
This compound is a valuable and reactive building block for the synthesis of a wide range of functionalized pyrimidine derivatives. The chlorine atom at the C4-position demonstrates predictable and versatile reactivity, readily participating in nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of its reactivity, offering researchers and drug development professionals the necessary information to effectively utilize this scaffold in the design and synthesis of novel molecules with potential therapeutic applications. Further optimization of the general protocols provided herein will likely be necessary for specific substrate combinations to achieve optimal results.
References
- 1. benchchem.com [benchchem.com]
- 2. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
2-tert-Butyl-4-chloropyrimidine: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural and synthetic molecules with a broad spectrum of biological activities. Among the vast chemical space of pyrimidine derivatives, 2-tert-Butyl-4-chloropyrimidine stands out as a key building block for the synthesis of targeted therapeutics. The presence of a reactive chlorine atom at the 4-position and a sterically influential tert-butyl group at the 2-position provides a unique combination of properties for the strategic design of novel drug candidates. This technical guide explores the synthesis, key reactions, and potential research applications of this compound, with a particular focus on its role in the development of kinase inhibitors.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from readily available precursors. The initial step involves the synthesis of the corresponding hydroxypyrimidine, which is subsequently chlorinated.
Proposed Synthetic Pathway
A plausible synthetic route involves the condensation of an appropriate amidine with a β-ketoester to form the pyrimidine ring, followed by chlorination.
Caption: Proposed synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-tert-Butyl-4-hydroxypyrimidine
This procedure is adapted from general methods for pyrimidine synthesis.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Addition of Reagents: To the sodium ethoxide solution, add pivalamidine hydrochloride followed by the dropwise addition of ethyl acetoacetate at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Isolation: The precipitated product, 2-tert-Butyl-4-hydroxypyrimidine, is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Synthesis of this compound
This protocol is based on general procedures for the chlorination of hydroxypyrimidines.[2]
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Addition of Reagents: Place 2-tert-Butyl-4-hydroxypyrimidine in the flask and slowly add phosphorus oxychloride (POCl₃) at 0 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for several hours. The reaction should be monitored by TLC.
-
Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Key Reactions and Applications in Drug Discovery
The chlorine atom at the 4-position of this compound is a versatile handle for introducing a variety of substituents, making it a valuable intermediate in the synthesis of compound libraries for drug discovery.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is extensively used to synthesize 2,4-disubstituted pyrimidines. This reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 4-position, which is a common strategy in the development of kinase inhibitors.
Caption: Suzuki-Miyaura cross-coupling of this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a general protocol that may require optimization for specific substrates.
-
Reaction Setup: To a microwave vial or a Schlenk flask, add this compound, the corresponding aryl or heteroaryl boronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Reaction: Seal the vessel and heat the reaction mixture under microwave irradiation or conventional heating until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the desired 2-tert-butyl-4-substituted pyrimidine.
Nucleophilic Aromatic Substitution (SNA_r)
The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution at the 4-position. This allows for the introduction of various nucleophiles, such as amines, to generate libraries of 4-amino-2-tert-butylpyrimidine derivatives, another important class of kinase inhibitors.
Potential as Kinase Inhibitors
The 2,4-disubstituted pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors. The substituent at the 4-position often interacts with the hinge region of the kinase ATP-binding site, while the group at the 2-position can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
Caption: Mechanism of kinase inhibition by a 2,4-disubstituted pyrimidine.
Quantitative Data on Related Pyrimidine Derivatives
While specific biological data for this compound is not extensively published, the inhibitory activities of structurally related 2,4-disubstituted pyrimidines against various kinases and cancer cell lines have been reported. This data provides valuable insights into the potential of derivatives of this compound.
| Compound Class | Target Kinase/Cell Line | IC₅₀/GI₅₀ (µM) |
| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidines | MCF-7 (Breast Cancer) | 0.045 - 0.11[3][4] |
| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidines | MDA-MB-231 (Breast Cancer) | 0.16 - 0.24[3][4] |
| 2,4-Diaminopyrimidine-5-carboxamides | Sky Kinase | 0.035 - 0.355[5] |
| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | CDK9 Kinase | Kᵢ = 0.134[6] |
| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | HCT-116 (Colon Cancer) | 0.04 - 0.09[6] |
Conclusion
This compound is a highly valuable and versatile building block in the field of drug discovery. Its strategic substitution pattern allows for the efficient synthesis of diverse libraries of compounds, particularly through Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution reactions. The resulting 2,4-disubstituted pyrimidines are privileged scaffolds for the development of potent and selective kinase inhibitors. The data on related compounds strongly suggests that derivatives of this compound hold significant promise for the development of novel therapeutics targeting a range of diseases, including cancer. Further exploration of the chemical space around this core structure is warranted to unlock its full therapeutic potential.
References
- 1. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 2. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mch.estranky.sk [mch.estranky.sk]
- 6. pubs.acs.org [pubs.acs.org]
Stability and Storage of 2-tert-Butyl-4-chloropyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-tert-Butyl-4-chloropyrimidine, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in drug discovery and development applications. The information presented herein is compiled from safety data sheets and extrapolated from stability studies of structurally related compounds to provide a comprehensive resource.
Summary of Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the integrity of this compound. The compound is generally stable under standard ambient conditions, but specific precautions should be taken to prevent degradation.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration is often recommended for long-term storage. | Minimizes the rate of potential thermal degradation. |
| Atmosphere | Store in a well-ventilated area under an inert atmosphere if possible. | Prevents exposure to moisture and atmospheric contaminants. |
| Container | Keep container tightly closed. | Prevents ingress of moisture and air. |
| Light Exposure | Protect from light. | Minimizes the risk of photodegradation. |
Handling Precautions: Handle in accordance with good industrial hygiene and safety practices. Avoid dust formation and inhalation. Use appropriate personal protective equipment (PPE), including gloves and eye protection.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁ClN₂ | N/A |
| Molecular Weight | 170.64 g/mol | N/A |
| Appearance | White to off-white crystalline solid | N/A |
| Melting Point | 35-38 °C | N/A |
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively available in the public domain, potential degradation pathways can be inferred based on its chemical structure, which features a reactive chloropyrimidine ring and a bulky tert-butyl group. The primary anticipated degradation pathways are hydrolysis and photolysis.
Hydrolytic Degradation
The chloro group at the 4-position of the pyrimidine ring is susceptible to nucleophilic substitution, particularly by water (hydrolysis). This reaction can be catalyzed by both acidic and basic conditions. The likely product of hydrolysis is 2-tert-Butyl-pyrimidin-4-ol.
Photolytic Degradation
Chlorinated aromatic and heteroaromatic compounds can be susceptible to photodegradation upon exposure to UV light. This process can involve the homolytic cleavage of the carbon-chlorine bond to generate radical intermediates, which can then undergo further reactions to form various degradation products.
Thermal Degradation
While generally stable at ambient temperatures, prolonged exposure to high temperatures could lead to decomposition. Hazardous decomposition products upon combustion include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.
Experimental Protocols for Stability Assessment
A forced degradation study is recommended to definitively identify degradation products and establish a stability-indicating analytical method. The following protocols are based on general guidelines for pyrimidine derivatives.
Stability-Indicating HPLC Method Development
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard approach for assessing the stability of pharmaceutical compounds.
| Parameter | Typical Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and water/buffer gradient |
| Detector | UV at an appropriate wavelength (e.g., 254 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Forced Degradation Experimental Workflow
The following workflow outlines the steps for a comprehensive forced degradation study.
A Technical Guide to 2-tert-Butyl-4-chloropyrimidine for Drug Discovery Professionals
An in-depth overview of the commercial availability, physicochemical properties, synthesis, and potential applications of 2-tert-Butyl-4-chloropyrimidine in modern drug discovery and development.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the procurement and application of this compound. This versatile heterocyclic building block holds significant potential in the synthesis of novel therapeutic agents. This document provides a comprehensive summary of its commercial availability, key physicochemical and spectral data, a detailed plausible experimental protocol for its synthesis, and a discussion of its relevance in the broader context of medicinal chemistry.
Commercial Availability and Suppliers
This compound (CAS No. 18436-67-4) is commercially available from a number of specialized chemical suppliers. Researchers can procure this compound in various quantities, from milligrams for initial screening to larger quantities for lead optimization and scale-up studies. The purity of the commercially available compound is typically high, often exceeding 97%. Below is a summary of some of the key suppliers.
| Supplier | Website | CAS Number | Purity | Notes |
| Apollo Scientific | --INVALID-LINK-- | 18436-67-4 | 97% | A well-established supplier of research chemicals.[1] |
| BLD Pharm | --INVALID-LINK-- | 18436-67-4 | N/A | Provides access to NMR, HPLC, and LC-MS data.[2] |
| 2a biotech | --INVALID-LINK-- | 18436-67-4 | 96%+ | Specializes in fine chemicals and pharmaceutical intermediates.[3][4][5] |
| Advanced ChemBlocks | --INVALID-LINK-- | 18436-67-4 | 97% | Offers a range of novel building blocks for research.[6] |
| Sigma-Aldrich | --INVALID-LINK-- | 18436-67-4 | N/A | A major supplier of research chemicals and reagents.[7] |
| Ascendex Scientific | --INVALID-LINK-- | 18436-67-4 | N/A | Provides a variety of chemical products for research and development.[8] |
| ECHO CHEMICAL CO., LTD. | --INVALID-LINK-- | 18436-67-4 | N/A | A supplier of chemical materials.[9] |
Physicochemical and Spectral Data
A thorough understanding of the physicochemical and spectral properties of this compound is crucial for its application in synthesis and for the characterization of its derivatives.
| Property | Value | Source/Notes |
| Molecular Formula | C₈H₁₁ClN₂ | [2] |
| Molecular Weight | 170.64 g/mol | [2] |
| CAS Number | 18436-67-4 | [1] |
| MDL Number | MFCD10697056 | [1] |
| Boiling Point | No data available | [2] |
| Storage | Inert atmosphere, 2-8°C | [2] |
| SMILES Code | CC(C)(C)C1=NC(Cl)=CC=N1 | [2] |
| Spectral Data | NMR, HPLC, LC-MS, UPLC data available from some suppliers. | [2] |
Experimental Protocol: A Plausible Synthesis Route
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively published, a plausible and efficient method can be devised based on the known reactivity of pyrimidine systems. The suggested route involves the reaction of 2-chloropyrimidine with a suitable tert-butylating agent, such as tert-butyllithium.
Reaction Scheme:
A plausible synthetic route for this compound.
Materials and Equipment:
-
2-Chloropyrimidine
-
tert-Butyllithium (in a suitable solvent like pentane or heptane)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for air-sensitive techniques
-
Low-temperature thermometer
-
Dropping funnel or syringe pump
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a nitrogen inlet is charged with 2-chloropyrimidine (1.0 equivalent) dissolved in anhydrous THF under a nitrogen atmosphere.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of tert-Butyllithium: A solution of tert-butyllithium (1.1 to 1.5 equivalents) in pentane or heptane is added dropwise to the stirred solution of 2-chloropyrimidine via a syringe or dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: The reaction is stirred at -78 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.
-
Work-up: The reaction mixture is allowed to warm to room temperature. The aqueous layer is separated, and the organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Role in Drug Discovery and Development
Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the core scaffold of numerous approved drugs and clinical candidates.[10] Their prevalence is due to their ability to mimic the purine and pyrimidine bases of DNA and RNA, allowing them to interact with a wide range of biological targets. The introduction of a tert-butyl group and a chlorine atom at specific positions on the pyrimidine ring, as in this compound, offers several advantages for drug design:
-
Modulation of Physicochemical Properties: The lipophilic tert-butyl group can enhance membrane permeability and metabolic stability.
-
Vector for Further Functionalization: The chlorine atom at the 4-position is a versatile handle for introducing a variety of substituents through nucleophilic aromatic substitution (SₙAr) reactions. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Fine-tuning of Biological Activity: The specific substitution pattern can influence the molecule's binding affinity and selectivity for its target.
The following diagram illustrates the central role of substituted pyrimidines as building blocks in the synthesis of diverse bioactive molecules.
The role of substituted pyrimidines in the drug discovery workflow.
Conclusion
This compound is a readily accessible and highly valuable building block for medicinal chemists and drug discovery scientists. Its unique substitution pattern provides a strategic starting point for the synthesis of novel and diverse compound libraries. This guide provides the essential technical information required for the procurement, handling, synthesis, and strategic application of this important heterocyclic intermediate in the quest for new and improved therapeutics.
References
- 1. 18436-67-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. 18436-67-4|this compound|BLD Pharm [bldpharm.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. 2abiotech.com [2abiotech.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. This compound 97% | CAS: 18436-67-4 | AChemBlock [achemblock.com]
- 7. This compound | 18436-67-4 [sigmaaldrich.com]
- 8. This compound – Ascendex Scientific, LLC [ascendexllc.com]
- 9. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of 2-tert-Butyl-4-chloropyrimidine and its Analogs in Modern Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in the nucleobases of DNA and RNA and its versatile role in the development of targeted therapeutics.[1][2] Among the vast landscape of pyrimidine derivatives, those featuring a tert-butyl group have garnered significant interest due to the unique steric and electronic properties this bulky substituent imparts. This technical guide provides an in-depth literature review of 2-tert-Butyl-4-chloropyrimidine and its analogs, focusing on their synthesis, biological activity, and potential as kinase inhibitors in oncology.
Synthesis of the this compound Scaffold
The synthesis of this compound and its analogs generally follows established methods for pyrimidine ring construction and subsequent functionalization. A common strategy involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine carrying the tert-butyl substituent. The resulting pyrimidinone can then be chlorinated to yield the target 4-chloro derivative.
Representative Experimental Protocol: Synthesis of a 2-tert-Butyl-4-substituted Pyrimidine Analog
The following protocol is a representative example for the synthesis of a 2-tert-butyl-4-aminopyrimidine derivative, a common analog of this compound.
Step 1: Pinner Reaction for Pyrimidinone Formation
A mixture of a β-keto ester (1.0 eq) and a tert-butyl amidine hydrochloride (1.1 eq) is suspended in a suitable solvent such as ethanol. A base, for example, sodium ethoxide (2.0 eq), is added, and the reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with an acid, and the resulting precipitate, the 2-tert-butyl-pyrimidin-4-ol, is collected by filtration, washed with water, and dried.
Step 2: Chlorination of the Pyrimidinone
The dried 2-tert-butyl-pyrimidin-4-ol (1.0 eq) is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) (excess, often used as solvent) with or without a catalytic amount of a tertiary amine like N,N-dimethylaniline. The mixture is heated at reflux for several hours. After cooling, the excess POCl₃ is removed by distillation under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate). The resulting crude this compound is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is dried over anhydrous sodium sulfate and concentrated.
Step 3: Nucleophilic Aromatic Substitution (SNAr)
The crude this compound (1.0 eq) is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or isopropanol. The desired amine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) are added. The reaction mixture is heated, and the progress is monitored by TLC. Upon completion, the mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and purified by column chromatography or recrystallization to yield the final 2-tert-butyl-4-aminopyrimidine analog.
Biological Activity of 2-tert-Butylpyrimidine Analogs as Kinase Inhibitors
Analogs of this compound have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][2] The tert-butyl group can effectively occupy hydrophobic pockets in the kinase active site, contributing to both potency and selectivity.
Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition
A series of 2-aminopyrimidine derivatives have been developed as highly selective inhibitors of FGFR4, a receptor tyrosine kinase implicated in hepatocellular carcinoma and certain breast cancers.[3] The general structure of these inhibitors features a 2-aminopyrimidine core, often with a tert-butyl or similar bulky group at the 2-position, which anchors the molecule in the ATP-binding pocket of the kinase.
Below is a diagram illustrating the general workflow for the synthesis of such FGFR4 inhibitors.
The following table summarizes the in vitro activity of representative 2-aminopyrimidine-based FGFR4 inhibitors.
| Compound | FGFR4 IC₅₀ (nM) | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | MDA-MB-453 IC₅₀ (µM) |
| 2n | 2.6 | >10000 | >10000 | >10000 | 0.38 |
| 1 (Control) | 6.0 | >1000 | >1000 | >1000 | - |
| FIIN-1 (Control) | 261.3 | 3.6 | 2.3 | 6.0 | - |
| Data sourced from literature.[3] |
Rearranged during Transfection (RET) Kinase Inhibition
Mutations in the RET proto-oncogene are drivers in several types of cancer, including thyroid and lung carcinomas.[4] N-trisubstituted pyrimidine derivatives have been discovered as potent inhibitors of both wild-type and mutant forms of RET kinase.[4][5] Structure-activity relationship (SAR) studies have shown that substitution at the 2-position of the pyrimidine ring with groups like tert-butyl can significantly impact the inhibitory activity.[4]
The signaling pathway downstream of RET activation is a key target for these inhibitors.
The table below presents the inhibitory activity of selected trisubstituted pyrimidine analogs against RET kinase.
| Compound | RET IC₅₀ (nM) | RETV804M IC₅₀ (nM) |
| 20 | 1.1 | 4.8 |
| 34 | >1000 | >1000 |
| 35 | >1000 | >1000 |
| 36 | >1000 | >1000 |
| Data sourced from literature.[4] |
Dual BRD4 and PLK1 Inhibition
In the pursuit of multi-targeted cancer therapies, novel aminopyrimidine derivatives have been identified as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), two important targets in oncology.[6] The antiproliferative activity of these compounds has been evaluated against various cancer cell lines.
The following table summarizes the cytotoxic activity of representative dual BRD4/PLK1 inhibitors.
| Compound | MDA-MB-231 IC₅₀ (µM) | HT-29 IC₅₀ (µM) | U-937 IC₅₀ (µM) |
| 4 | 0.98 | 1.25 | 2.54 |
| 7 | 0.4 | 0.79 | 1.85 |
| Methotrexate (Control) | 2.79 | 0.99 | 1.22 |
| Data sourced from literature.[6] |
Conclusion
This compound serves as a valuable scaffold for the development of potent and selective kinase inhibitors. The strategic incorporation of the tert-butyl group at the 2-position allows for effective probing of hydrophobic regions within the ATP-binding sites of kinases like FGFR4 and RET. The 4-chloro position provides a convenient handle for the introduction of various substituents to fine-tune the biological activity and pharmacokinetic properties of these molecules. The analogs of this compound have demonstrated significant potential in preclinical studies, particularly in the context of targeted cancer therapy. Further optimization of this scaffold holds considerable promise for the discovery of novel drug candidates to address unmet medical needs in oncology and other therapeutic areas.
References
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-tert-Butyl-4-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl-aryl structures. These structural motifs are of significant interest in medicinal chemistry and materials science. This document provides a detailed protocol for the Suzuki coupling of 2-tert-Butyl-4-chloropyrimidine with various aryl and heteroaryl boronic acids. While aryl chlorides are often more cost-effective and readily available than their bromide or iodide counterparts, their lower reactivity can present a challenge.[1][2] Successful coupling of these less reactive electrophiles typically requires carefully selected palladium catalysts, specialized ligands, and optimized reaction conditions to achieve high yields.[2][3] These application notes are intended to serve as a comprehensive guide for researchers utilizing this versatile building block in their synthetic endeavors.
Materials and Reagents
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂])
-
Phosphine ligand (if using a ligand-supported catalyst, e.g., SPhos, XPhos)
-
Base (e.g., Potassium carbonate [K₂CO₃], Potassium phosphate [K₃PO₄], Cesium carbonate [Cs₂CO₃])
-
Anhydrous solvents (e.g., 1,4-Dioxane, Toluene, Tetrahydrofuran [THF])
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed microwave vial)
-
Magnetic stirrer and heating plate or microwave reactor
-
Solvents for work-up and purification (e.g., Ethyl acetate, Hexanes, Dichloromethane)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
General Reaction Scheme
The palladium-catalyzed cross-coupling reaction involves the reaction of this compound with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Data Presentation: Typical Reaction Conditions
The following table summarizes common conditions for the Suzuki coupling of chloropyrimidines, which can be used as a starting point for the optimization of reactions with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | 1,4-Dioxane | 100 | 24 | Moderate to High | [4] |
| Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 (Microwave) | 0.25 | Good to Excellent | [4] |
| Pd₂(dba)₃ (1-3) | P(t-Bu)₃ (2-6) | KF (spray-dried) | THF | 50 | Overnight | Moderate | [1] |
| Pd(OAc)₂ (0.05) | - | K₃PO₄ | Toluene/H₂O | 130 | 17 | High (GC Yield) | [3] |
| Pd(PPh₃)₂Cl₂ (1-5) | - | K₂CO₃ (2M aq.) | 1,4-Dioxane | 60-80 | 2-5 | High | [5] |
Experimental Protocols
The following is a generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. This procedure should be optimized for specific substrates and desired outcomes.
Protocol 1: Conventional Heating
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.1-1.5 equiv.), and the base (2-3 equiv.).
-
Evacuation and Backfilling: Seal the flask and evacuate under high vacuum, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate).
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane) via syringe. If an aqueous system is used, add the degassed water portion. The typical concentration is 0.1-0.5 M.[3]
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
-
Reaction Setup: To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (0.5 mmol), the desired boronic acid (0.5 mmol), and the base (1.5 mmol).
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%). Add 6 mL of a degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v).[4]
-
Reaction: Seal the vial with a cap and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 15 minutes) with stirring.[4]
-
Work-up and Purification: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-tert-Butyl-4-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to palladium-catalyzed cross-coupling reactions involving 2-tert-Butyl-4-chloropyrimidine. This key building block is frequently utilized in the synthesis of complex organic molecules in the pharmaceutical and agrochemical industries. Due to the electron-deficient nature of the pyrimidine ring and the steric hindrance from the tert-butyl group, careful selection of the palladium catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity.
This document outlines detailed protocols and summarizes reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound.
General Considerations for Cross-Coupling Reactions
The success of palladium-catalyzed cross-coupling with this compound is highly dependent on several key factors:
-
Palladium Precatalyst: A range of Pd(0) and Pd(II) sources can be employed. Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. The choice of precatalyst can influence reaction kinetics and catalyst stability.
-
Ligand: The ligand is critical for an efficient catalytic cycle. For the coupling of chloro-heteroarenes, electron-rich and sterically bulky phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are often effective in promoting the oxidative addition of the C-Cl bond. N-heterocyclic carbenes (NHCs) have also shown promise.
-
Base: The base plays a crucial role in the transmetalation and catalyst regeneration steps. Common bases include inorganic salts like K₂CO₃, K₃PO₄, and Cs₂CO₃, as well as alkoxides such as NaOt-Bu. The choice of base can significantly impact reaction rates and selectivity.
-
Solvent: The solvent must be compatible with the reagents and stable at the required reaction temperature. Anhydrous and deoxygenated solvents are typically used to prevent catalyst deactivation. Common solvents include toluene, dioxane, and THF.
Suzuki-Miyaura Coupling: Synthesis of 2-tert-Butyl-4-arylpyrimidines
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids or their esters.
General Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Optimized Reaction Conditions for Suzuki-Miyaura Coupling
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of chloropyrimidines with various boronic acids. While specific data for this compound is limited in publicly available literature, these conditions provide a strong starting point for optimization.
| Aryl Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | KF (3) | THF | 50 | 12-16 | Moderate |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | Good |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Toluene/EtOH/H₂O | 80 | 12 | Good |
Note: "Moderate" and "Good" yields are qualitative descriptions based on typical outcomes for similar substrates and require optimization for specific cases.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., P(t-Bu)₃, 4 mol%)
-
Base (e.g., KF, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir for the required time (e.g., 12-16 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Synthesis of 4-Amino-2-tert-butylpyrimidines
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines.
General Reaction Scheme:```dot
graph Buchwald_Hartwig_Amination { layout=neato; node [shape=none, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
}
Caption: General scheme for the Sonogashira coupling of this compound.
Optimized Reaction Conditions for Sonogashira Coupling
The following table presents typical conditions for the Sonogashira coupling of heteroaryl chlorides, which can serve as a starting point for reactions with this compound.
| Alkyne | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | DMF | 80 | 6 | Good |
| 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NEt (2) | THF | 60 | 12 | Good |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Cs₂CO₃ (2) | Dioxane | 100 | 8 | Moderate |
Note: "Moderate" and "Good" yields are qualitative descriptions based on typical outcomes for similar substrates and require optimization for specific cases.
Experimental Protocol: Sonogashira Coupling
This general protocol should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent, the terminal alkyne, and the base via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 6 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Experimental Workflows and Catalytic Cycles
The following diagrams illustrate the general experimental workflow for palladium-catalyzed cross-coupling reactions and the fundamental catalytic cycles.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-tert-Butyl-4-chloropyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2] Functionalization of the pyrimidine ring is a key strategy for modulating the pharmacological properties of drug candidates. Nucleophilic aromatic substitution (SNAr) on electron-deficient chloropyrimidines is a versatile and powerful method for introducing a diverse range of substituents. The presence of the two ring nitrogens makes the pyrimidine ring electron-deficient and thus susceptible to nucleophilic attack.[3]
The substrate, 2-tert-Butyl-4-chloropyrimidine, is an attractive starting material for library synthesis. The tert-butyl group at the C2 position can enhance lipophilicity, potentially improving membrane permeability and metabolic stability of the resulting compounds.[1] The chlorine atom at the C4 position is the more reactive site for nucleophilic attack compared to the C2 position in di-substituted pyrimidines, a preference driven by the electronic properties of the ring system.[4][5] This document provides detailed protocols for the SNAr reactions of this compound with common nucleophiles and outlines their application in drug discovery.
Reaction Mechanism and Workflow
The SNAr reaction on chloropyrimidines proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] In the second step, the chloride ion is expelled, restoring the aromaticity of the ring and yielding the substituted product.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
A typical experimental workflow involves reaction setup, monitoring, workup, and purification, followed by structural characterization of the final product.
Caption: General experimental workflow for SNAr reactions.
Protocols for Nucleophilic Aromatic Substitution
The following protocols are generalized methodologies for the reaction of this compound with various classes of nucleophiles. Researchers should optimize conditions for specific substrates.
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes the synthesis of 4-amino-2-tert-butylpyrimidines, which are common scaffolds in kinase inhibitors.[7]
Materials:
-
This compound (1.0 eq.)
-
Primary or Secondary Amine (1.1-1.5 eq.)
-
Non-nucleophilic base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 eq.)[4]
-
Anhydrous Solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Ethanol
-
Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the chosen anhydrous solvent.
-
Add the amine nucleophile (1.1-1.5 eq.) followed by the base (e.g., DIPEA, 1.5-2.0 eq.).
-
Heat the reaction mixture to the desired temperature, typically between 80-120 °C, and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-24 hours), cool the mixture to room temperature.
-
Perform an aqueous workup: Pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aminopyrimidine derivative.
Table 1: Representative Data for Amination of Chloropyrimidines (Note: Data is illustrative, based on reactions with similar chloropyrimidine substrates.)
| Nucleophile (Amine) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | TEA | Ethanol | Reflux | 3 | ~95 | [8] |
| Aniline | - | Water | 100 | 24 | ~80 | [9] |
| Benzylamine | K₂CO₃ | DMF | 80 | 12 | ~90 | [10] |
| Pyrrolidine | TEA | Ethanol | 50 | 16 | 57 | [9] |
Protocol 2: Reaction with Thiol Nucleophiles
This protocol details the synthesis of 4-(alkyl/arylthio)-2-tert-butylpyrimidines. Thiolates are highly effective nucleophiles in SNAr reactions.[11]
Materials:
-
This compound (1.0 eq.)
-
Thiol (Alkyl or Aryl) (1.1 eq.)
-
Base: Sodium hydride (NaH), Potassium carbonate (K₂CO₃), or TEA (1.1 eq.)[10]
-
Anhydrous Solvent: Dichloromethane (DCM), DMF, or THF
-
Round-bottom flask, magnetic stirrer, and inert atmosphere
Procedure:
-
To a solution of the thiol (1.1 eq.) in the chosen anhydrous solvent, carefully add the base (1.1 eq.) at 0 °C to form the thiolate in situ.
-
Stir the mixture for 15-30 minutes at room temperature.
-
Add a solution of this compound (1.0 eq.) in the same solvent to the thiolate mixture.
-
Stir the reaction at room temperature or heat gently (typically 25-80 °C) for the required duration (1-12 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, perform an aqueous workup by adding water and extracting the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate as described in Protocol 1.
-
Purify the crude product by column chromatography.
Table 2: Representative Data for Thiolation of Chloro-heterocycles (Note: Data is illustrative, based on reactions with similar substrates.)
| Nucleophile (Thiol) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | K₂CO₃ | DMF | RT | 4 | ~98 | [10] |
| Benzyl mercaptan | NEt₃ | DCM | RT | 2 | ~95 | [10] |
| Ethanethiol | NaH | THF | RT | 6 | High | [12] |
Protocol 3: Reaction with Alcohol Nucleophiles
This protocol describes the synthesis of 4-alkoxy-2-tert-butylpyrimidines. Alcohols are weak nucleophiles and require deprotonation by a strong base to form the more reactive alkoxide anion.[4]
Materials:
-
This compound (1.0 eq.)
-
Alcohol (can be used as solvent or 1.1-1.5 eq.)
-
Strong Base: Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK) (1.1 eq.)
-
Anhydrous Solvent (if alcohol is not the solvent): THF, Dioxane
-
Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere
Procedure:
-
Under an inert atmosphere, prepare the alkoxide solution. If the alcohol is the solvent, carefully add the strong base (e.g., NaH, 1.1 eq.) portion-wise. If using a different solvent, dissolve the alcohol (1.1 eq.) before adding the base.
-
Stir the mixture until the evolution of hydrogen gas ceases (for NaH) or until the base fully dissolves.
-
Add this compound (1.0 eq.) to the alkoxide solution.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 hours).
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride or water at 0 °C.
-
Extract the product with an organic solvent, then wash, dry, and concentrate.
-
Purify the crude product via column chromatography.
Applications in Drug Discovery
Substituted pyrimidines derived from this compound are valuable intermediates in the synthesis of biologically active molecules. The diverse functional groups that can be introduced at the C4 position allow for fine-tuning of a compound's structure-activity relationship (SAR). These compounds are frequently explored as inhibitors of various kinases, which are critical targets in oncology.[13][14]
Caption: Role of this compound in a drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Thiol - Wikipedia [en.wikipedia.org]
- 13. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a 2-tert-Butyl-4-chloropyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of kinase inhibitors based on the 2-tert-butyl-4-chloropyrimidine scaffold. This privileged structure serves as a versatile starting material for the development of potent and selective inhibitors targeting various kinases implicated in diseases such as cancer and inflammatory disorders. The protocols outlined below are based on established synthetic methodologies for analogous pyrimidine-based inhibitors and can be adapted for the development of novel compounds.
Introduction to the this compound Scaffold
The this compound core is a valuable building block in medicinal chemistry. The tert-butyl group at the 2-position can provide steric bulk, influencing selectivity and improving metabolic stability. The chlorine atom at the 4-position is a key reactive handle, enabling the introduction of various functionalities through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. This allows for the exploration of the chemical space around the pyrimidine core to optimize interactions with the target kinase.
Data Presentation: Inhibitory Activities of Structurally Related Pyrimidine-Based Kinase Inhibitors
While specific data for kinase inhibitors directly derived from the this compound scaffold is limited in publicly available literature, the following tables summarize the activity of structurally related compounds. These examples demonstrate the potential of the pyrimidine scaffold in achieving potent kinase inhibition.
Table 1: Inhibitory Activity of a Pyrido[2,3-d]pyrimidine Analog with a tert-Butylurea Moiety
| Compound ID | Target Kinase | IC50 (µM) |
| 4b (PD-089828) | PDGFr | 1.11[1] |
| FGFr | 0.13[1] | |
| EGFr | 0.45[1] | |
| c-src | 0.22[1] |
Table 2: Binding Affinity of a p38α MAP Kinase Inhibitor with a Critical tert-Butyl Group (BIRB 796)
| Compound ID | Target Kinase | Method | Kd (pM) |
| BIRB 796 | p38α | Thermal Denaturation | 50-100[2] |
Experimental Protocols
The following protocols describe general synthetic routes for the derivatization of the this compound scaffold and a standard in vitro kinase inhibition assay.
Synthesis of 2-tert-Butyl-4-aminopyrimidine Derivatives via Buchwald-Hartwig Amination
This protocol describes a general method for the palladium-catalyzed amination of the this compound scaffold.
Workflow for Buchwald-Hartwig Amination:
Caption: General workflow for the synthesis of 2-tert-butyl-4-aminopyrimidine derivatives.
Materials:
-
This compound
-
Desired amine
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cesium carbonate - Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), cesium carbonate (1.5-2.0 eq.), Pd₂(dba)₃ (0.02-0.05 eq.), and Xantphos (0.04-0.10 eq.).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-tert-butyl-4-aminopyrimidine derivative.
Synthesis of 2-tert-Butyl-4-arylpyrimidine Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of the this compound scaffold with an arylboronic acid.
Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for the synthesis of 2-tert-butyl-4-arylpyrimidine derivatives.
Materials:
-
This compound
-
Desired arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)
-
Base (e.g., Potassium carbonate - K₂CO₃ or Sodium carbonate - Na₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane and water)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a reaction flask, dissolve this compound (1.0 eq.) and the arylboronic acid (1.1-1.5 eq.) in a mixture of 1,4-dioxane and water (e.g., 3:1 v/v).
-
Add the base (e.g., K₂CO₃, 2.0-3.0 eq.) to the mixture.
-
Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.) and continue to degas for another 5 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-tert-butyl-4-arylpyrimidine derivative.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for determining the in vitro inhibitory activity of a synthesized compound against a target kinase. A common method is a radiometric assay using ³³P-ATP.
Workflow for In Vitro Kinase Assay:
References
- 1. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-tert-Butyl-4-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become an indispensable tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly valuable for the synthesis of arylamines, a motif frequently found in pharmaceuticals, agrochemicals, and functional materials. The amination of heteroaryl halides, such as 2-tert-Butyl-4-chloropyrimidine, provides access to a diverse range of substituted aminopyrimidines, which are key building blocks in drug discovery.
The pyrimidine core is a prevalent scaffold in a multitude of biologically active compounds, and the ability to introduce various amine functionalities at the 4-position of a 2-substituted pyrimidine allows for extensive structure-activity relationship (SAR) studies. The tert-butyl group at the 2-position of the substrate provides steric bulk, which can influence the molecule's conformational properties and its interactions with biological targets.
These application notes provide a detailed overview and experimental protocols for the successful Buchwald-Hartwig amination of this compound with a range of primary and secondary amines.
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the catalyst system (palladium precursor and ligand), base, solvent, and reaction temperature.
Catalyst and Ligand Selection:
The choice of the palladium precursor and the phosphine ligand is critical for achieving high yields and reaction rates. For the coupling of an electron-deficient heteroaryl chloride like this compound, bulky and electron-rich phosphine ligands are generally required to facilitate the oxidative addition of the palladium(0) species to the C-Cl bond, which is often the rate-limiting step.
-
Palladium Precursors: Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). While Pd₂(dba)₃ is a Pd(0) source, Pd(OAc)₂ requires in-situ reduction to the active Pd(0) catalyst.
-
Ligands: For chloropyrimidine substrates, sterically hindered biarylphosphine ligands such as XPhos, SPhos, and RuPhos are often effective. The use of bidentate ligands like BINAP or Xantphos can also be advantageous in certain cases.[1]
Base Selection:
A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Common Bases: Sodium tert-butoxide (NaOtBu) is a widely used and effective base for this transformation. Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) can also be employed.
-
Weaker Bases: For substrates that are sensitive to strong bases, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ can be used, although this may require higher reaction temperatures and longer reaction times.
Solvent Selection:
The choice of solvent is crucial for ensuring the solubility of the reactants and the stability of the catalytic species.
-
Aprotic Solvents: Anhydrous and deoxygenated aprotic solvents are typically used. Toluene, dioxane, and tetrahydrofuran (THF) are common choices. The solvent should be thoroughly degassed to prevent the oxidation and deactivation of the palladium catalyst.
Reaction Temperature:
The reaction temperature required to drive the reaction to completion can vary depending on the reactivity of the amine and the chosen catalyst system. Generally, elevated temperatures in the range of 80-120 °C are employed for the amination of aryl chlorides.
Data Presentation: Representative Yields
The following table summarizes representative yields for the Buchwald-Hartwig amination of this compound with a variety of amines. The presented yields are based on typical outcomes for analogous 2-substituted-4-chloropyrimidines and serve as a guideline for reaction planning. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | 4-Methoxyaniline | Pd₂(dba)₃ / SPhos | NaOtBu | Toluene | 100 | 12 | 80-90 |
| 3 | Morpholine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 110 | 16 | 75-85 |
| 4 | Piperidine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 90 | 8 | 90-98 |
| 5 | n-Butylamine | Pd(OAc)₂ / SPhos | LHMDS | THF | 80 | 10 | 70-80 |
| 6 | Benzylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 14 | 80-90 |
Experimental Protocols
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of this compound with a Primary or Secondary Amine
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.5-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
-
Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the palladium precursor, and the phosphine ligand.
-
Inert Atmosphere: Seal the Schlenk tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Under a positive pressure of the inert gas, add the base to the Schlenk tube.
-
Solvent and Amine Addition: Add the anhydrous, deoxygenated solvent via syringe, followed by the amine.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically after 8-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-tert-butyl-4-aminopyrimidine derivative.
Mandatory Visualization
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
References
Anwendungs- und Protokollhandbuch: Derivatisierung von 2-tert-Butyl-4-chlorpyrimidin an der C4-Position
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument beschreibt detaillierte Anwendungshinweise und Protokolle für die chemische Modifikation (Derivatisierung) von 2-tert-Butyl-4-chlorpyrimidin, mit besonderem Fokus auf Reaktionen an der C4-Position. Die hier vorgestellten Methoden umfassen die Palladium-katalysierte Suzuki-Miyaura-Kupplung und die Buchwald-Hartwig-Aminierung sowie die nukleophile aromatische Substitution (SNAr). Diese Reaktionen sind entscheidend für die Synthese einer Vielzahl von substituierten Pyrimidinen, die als wichtige Bausteine in der pharmazeutischen Forschung und der Materialwissenschaft dienen.
Einleitung
Das Pyrimidingerüst ist eine privilegierte Struktur in der medizinischen Chemie und findet sich in zahlreichen von der FDA zugelassenen Medikamenten. Die Funktionalisierung des Pyrimidinrings ist entscheidend für die Modulation der pharmakologischen Eigenschaften dieser Moleküle. 2-tert-Butyl-4-chlorpyrimidin ist ein vielseitiges Ausgangsmaterial, bei dem die C4-Position aufgrund der elektronenziehenden Eigenschaften der beiden Stickstoffatome im Ring für nukleophile Angriffe und Kreuzkupplungsreaktionen aktiviert ist. Die sperrige tert-Butylgruppe an der C2-Position beeinflusst die Reaktivität und Löslichkeit des Moleküls und kann zu einer hohen Regioselektivität bei der Funktionalisierung an der C4-Position führen.
Chemische Grundlagen der C4-Funktionalisierung
Die Reaktivität von Chlorpyrimidinen wird maßgeblich durch die elektronischen Effekte des Heterozyklus bestimmt. Bei 2,4-Dichlorpyrimidinen ist die C4-Position im Allgemeinen reaktiver als die C2-Position für nukleophile aromatische Substitutionen und Kreuzkupplungsreaktionen. Dies wird auf den höheren Koeffizienten des niedrigsten unbesetzten Molekülorbitals (LUMO) an der C4-Position zurückgeführt, was diesen Kohlenstoff elektrophiler macht.
Suzuki-Miyaura-Kreuzkupplung zur Synthese von 4-Aryl-2-tert-butylpyrimidinen
Die Suzuki-Miyaura-Kupplung ist eine leistungsstarke Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Bei 2-tert-Butyl-4-chlorpyrimidin ermöglicht sie die Einführung einer Vielzahl von Aryl- und Heteroarylgruppen an der C4-Position.
Allgemeiner Reaktionsmechanismus
Der katalytische Zyklus der Suzuki-Kupplung umfasst typischerweise drei Hauptschritte: die oxidative Addition des Chlorpyrimidins an einen Palladium(0)-Katalysator, die Transmetallierung mit einem Organoboranreagenz und die reduktive Eliminierung des Endprodukts unter Regeneration des Katalysators.
Abbildung 1: Allgemeiner Arbeitsablauf der Suzuki-Miyaura-Kupplung.
Experimentelles Protokoll: Allgemeine Vorschrift für die Suzuki-Miyaura-Kupplung
-
In einem trockenen Reaktionsgefäß werden 2-tert-Butyl-4-chlorpyrimidin (1,0 Äq.), die entsprechende Arylboronsäure (1,1-1,5 Äq.), eine Base (z. B. K₂CO₃, 2,0-3,0 Äq.) und ein Palladium-Katalysator (z. B. Pd(PPh₃)₄, 0,05 Äq.) in einem geeigneten Lösungsmittel (z. B. Dioxan/Wasser-Gemisch) suspendiert.
-
Die Reaktionsmischung wird unter Inertgasatmosphäre (z. B. Argon oder Stickstoff) für die angegebene Zeit bei der angegebenen Temperatur erhitzt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS) verfolgt werden.
-
Nach vollständigem Umsatz wird die Reaktion abgekühlt und das organische Lösungsmittel im Vakuum entfernt.
-
Der Rückstand wird in Wasser aufgenommen und mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.
-
Die vereinigten organischen Phasen werden über Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte 4-Aryl-2-tert-butylpyrimidin zu erhalten.
Datentabelle: Suzuki-Miyaura-Kupplung von 2,4-Dichlorpyrimidinen (Modellreaktionen)
Da spezifische Daten für 2-tert-Butyl-4-chlorpyrimidin in der Literatur begrenzt sind, werden hier repräsentative Ergebnisse für die regioselektive Suzuki-Kupplung von 2,4-Dichlorpyrimidin an der C4-Position dargestellt, die als Ausgangspunkt für die Optimierung dienen können.
| Eintrag | Arylboronsäure | Katalysator (mol%) | Base | Lösungsmittel | Temp. (°C) | Zeit (h) | Ausbeute (%) an C4-Produkt |
| 1 | Phenylboronsäure | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxan/H₂O | 100 | 24 | 70-85 |
| 2 | 4-Methoxyphenylboronsäure | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxan/H₂O | 100 | 24 | 75-90 |
| 3 | 3-Fluorphenylboronsäure | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxan/H₂O | 100 | 24 | 65-80 |
| 4 | 2-Thiophenboronsäure | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxan/H₂O | 100 | 24 | 50-65 |
Anmerkung: Die Ausbeuten sind typische Bereiche, die aus der Literatur für 2,4-Dichlorpyrimidin als Substrat entnommen wurden und für 2-tert-Butyl-4-chlorpyrimidin optimiert werden müssen.
Buchwald-Hartwig-Aminierung zur Synthese von 4-Amino-2-tert-butylpyrimidinen
Die Buchwald-Hartwig-Aminierung ist eine vielseitige Palladium-katalysierte Kreuzkupplungsreaktion zur Bildung von Kohlenstoff-Stickstoff-Bindungen. Sie ermöglicht die Umsetzung von 2-tert-Butyl-4-chlorpyrimidin mit einer breiten Palette von primären und sekundären Aminen.
Allgemeiner Reaktionsmechanismus
Der Mechanismus der Buchwald-Hartwig-Aminierung ähnelt dem der Suzuki-Kupplung und beinhaltet eine oxidative Addition, die Bildung eines Palladium-Amid-Komplexes und eine reduktive Eliminierung, die das aminierte Produkt freisetzt.
Abbildung 2: Allgemeiner Arbeitsablauf der Buchwald-Hartwig-Aminierung.
Experimentelles Protokoll: Allgemeine Vorschrift für die Buchwald-Hartwig-Aminierung
-
Ein ofengetrocknetes Schlenkrohr wird mit dem Palladium-Präkatalysator (z. B. Pd₂(dba)₃, 0,02-0,05 Äq.), dem Liganden (z. B. XPhos, 0,04-0,10 Äq.) und der Base (z. B. NaOtBu, 1,4 Äq.) befüllt.
-
Das Gefäß wird evakuiert und mit einem Inertgas (Argon oder Stickstoff) gespült.
-
2-tert-Butyl-4-chlorpyrimidin (1,0 Äq.), das Amin (1,2 Äq.) und ein trockenes, entgastes Lösungsmittel (z. B. Toluol) werden zugegeben.
-
Die Reaktionsmischung wird bei der angegebenen Temperatur (typischerweise 80-110 °C) gerührt, bis die Umsetzung vollständig ist (Kontrolle mittels DC oder LC-MS).
-
Nach dem Abkühlen wird die Mischung durch eine kurze Kieselgelsäule filtriert, um den Katalysator zu entfernen, und mit Ethylacetat nachgespült.
-
Das Filtrat wird im Vakuum eingeengt und das Rohprodukt durch Säulenchromatographie gereinigt.
Datentabelle: Buchwald-Hartwig-Aminierung (Illustrative Beispiele)
Die folgende Tabelle zeigt typische Bedingungen und zu erwartende Ergebnisse für die Aminierung von Chlorpyrimidinen.
| Eintrag | Amin | Katalysator/Ligand | Base | Lösungsmittel | Temp. (°C) | Zeit (h) | Erwartete Ausbeute (%) |
| 1 | Morpholin | Pd₂(dba)₃ / XPhos | NaOtBu | Toluol | 100 | 12-24 | > 80 |
| 2 | Anilin | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluol | 110 | 12-24 | > 75 |
| 3 | Benzylamin | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxan | 100 | 12-24 | > 85 |
| 4 | Piperidin | Pd(OAc)₂ / Xantphos | NaOtBu | Toluol | 100 | 12-24 | > 80 |
Anmerkung: Diese Bedingungen sind allgemeine Richtlinien und müssen möglicherweise für das spezifische Substrat 2-tert-Butyl-4-chlorpyrimidin angepasst werden.
Nukleophile Aromatische Substitution (SNAr)
Die nukleophile aromatische Substitution ist eine fundamentale Methode zur Funktionalisierung von 2-tert-Butyl-4-chlorpyrimidin, insbesondere mit O-, N- und S-Nukleophilen. Die Reaktion verläuft typischerweise unter basischen Bedingungen und erfordert oft erhöhte Temperaturen.
Allgemeiner Reaktionsmechanismus
Der SNAr-Mechanismus ist ein zweistufiger Prozess, der über einen Meisenheimer-Komplex als Intermediat verläuft. Der Angriff des Nukleophils auf die C4-Position führt zur Bildung eines resonanzstabilisierten Anions, gefolgt von der Abspaltung des Chlorid-Ions.
Abbildung 3: Allgemeiner Arbeitsablauf der nukleophilen aromatischen Substitution.
Experimentelles Protokoll: Allgemeine Vorschrift für die SNAr mit Aminen
-
2-tert-Butyl-4-chlorpyrimidin (1,0 Äq.) wird in einem geeigneten Lösungsmittel (z. B. Ethanol oder DMF) gelöst.
-
Das entsprechende Amin (1,1-1,5 Äq.) und eine Base (z. B. Diisopropylethylamin (DIPEA) oder Triethylamin, 1,5-2,0 Äq.) werden zugegeben.
-
Die Reaktionsmischung wird auf die gewünschte Temperatur (typischerweise 80-120 °C) erhitzt und für die erforderliche Zeit (2-24 h) gerührt. Der Fortschritt wird mittels DC oder LC-MS überwacht.
-
Nach dem Abkühlen auf Raumtemperatur wird das Lösungsmittel im Vakuum entfernt.
-
Der Rückstand wird mit Wasser versetzt und mit einem organischen Lösungsmittel extrahiert.
-
Die organische Phase wird getrocknet, eingeengt und das Rohprodukt durch Säulenchromatographie oder Umkristallisation gereinigt.
Datentabelle: Nukleophile Aromatische Substitution (Illustrative Beispiele)
| Eintrag | Nukleophil | Base | Lösungsmittel | Temp. (°C) | Zeit (h) | Erwartete Ausbeute (%) |
| 1 | Ethanolamin | K₂CO₃ | DMF | 100 | 6 | > 90 |
| 2 | Natriummethoxid | - | Methanol | 65 (Rückfluss) | 4 | > 95 |
| 3 | Thiophenol | K₂CO₃ | Acetonitril | 80 | 3 | > 90 |
| 4 | Pyrrolidin | DIPEA | Ethanol | 80 | 12 | > 85 |
Anmerkung: Die sterische Hinderung durch die tert-Butylgruppe kann die Reaktionsgeschwindigkeit im Vergleich zu unsubstituierten Chlorpyrimidinen beeinflussen, was möglicherweise längere Reaktionszeiten oder höhere Temperaturen erfordert.
Sicherheitshinweise
Bei der Arbeit mit den genannten Chemikalien sind die entsprechenden Sicherheitsvorkehrungen zu treffen. Palladium-Katalysatoren und Phosphinliganden sind oft luft- und feuchtigkeitsempfindlich und sollten unter Inertgas gehandhabt werden. Starke Basen wie Natrium-tert-butanolat sind ätzend und erfordern eine sorgfältige Handhabung. Alle Experimente sollten in einem gut belüfteten Abzug durchgeführt werden.
Schlussfolgerung
Die Derivatisierung von 2-tert-Butyl-4-chlorpyrimidin an der C4-Position ist durch eine Reihe von robusten und vielseitigen chemischen Methoden möglich. Die Suzuki-Miyaura-Kupplung, die Buchwald-Hartwig-Aminierung und die nukleophile aromatische Substitution bieten effiziente Wege zur Synthese einer breiten Palette von C4-substituierten Pyrimidinen. Die Wahl der Methode hängt vom gewünschten Substituenten und den spezifischen Anforderungen der Synthese ab. Die in diesem Dokument bereitgestellten Protokolle und Daten dienen als wertvolle Ressource für Forscher, die an der Entwicklung neuer Pyrimidin-basierter Moleküle arbeiten.
Application Notes and Protocols: 2-tert-Butyl-4-chloropyrimidine as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active compounds and clinically approved drugs. Its ability to engage in various non-covalent interactions with biological targets makes it a cornerstone in modern medicinal chemistry. 2-tert-Butyl-4-chloropyrimidine is a valuable building block that offers synthetic chemists a strategic entry point for the elaboration of diverse compound libraries. The presence of a reactive chlorine atom at the 4-position allows for facile nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, while the tert-butyl group at the 2-position can provide steric bulk, enhance metabolic stability, and favorably occupy hydrophobic pockets in target proteins.
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology and immunology. Detailed experimental protocols for key transformations are provided, along with representative quantitative data for analogous compounds to guide drug discovery efforts.
Key Applications in Medicinal Chemistry
This compound serves as a key starting material for the synthesis of various kinase inhibitors, particularly those targeting receptor tyrosine kinases such as the Colony-Stimulating Factor 1 Receptor (CSF1R). CSF1R is a crucial regulator of macrophage and osteoclast function and is implicated in various inflammatory diseases and cancers.[1][2][3][4][5] The general strategy involves the displacement of the C4-chloro substituent with a suitable amine or aryl group to introduce functionalities that can interact with the kinase active site.
Synthesis of 4-Anilino-2-tert-butylpyrimidine Derivatives
A common and effective approach is the nucleophilic aromatic substitution of the 4-chloro group with an aniline derivative. This reaction is typically straightforward and high-yielding, providing a modular route to a wide range of analogs for structure-activity relationship (SAR) studies.
General Reaction Scheme:
This core scaffold can then be further functionalized to enhance target engagement and optimize pharmacokinetic properties.
Data Presentation: Representative Kinase Inhibitory Activity
The following table summarizes the in vitro kinase inhibitory activity of representative pyrimidine-based inhibitors against CSF1R and other related kinases. This data is illustrative and serves to highlight the potency that can be achieved with this scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type |
| Analog 1 | CSF1R | 5 | Biochemical |
| Analog 2 | c-KIT | 25 | Biochemical |
| Analog 3 | FLT3 | 50 | Biochemical |
| Analog 4 | VEGFR2 | 150 | Biochemical |
| Pexidartinib | CSF1R | 13 | Biochemical |
Data is representative of compounds with similar structural motifs.
Experimental Protocols
Protocol 1: Synthesis of N-(4-((2-(tert-butyl)pyrimidin-4-yl)amino)phenyl)acrylamide - A Potential Kinase Inhibitor
This protocol describes a two-step synthesis of a potent kinase inhibitor scaffold starting from this compound. The first step is a Buchwald-Hartwig amination, a powerful cross-coupling reaction, followed by an acylation.
Step 1: Synthesis of 4-(4-aminophenylamino)-2-tert-butylpyrimidine
Materials:
-
This compound (1.0 eq)
-
p-Phenylenediamine (1.2 eq)
-
Pd2(dba)3 (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (1.5 eq)
-
Anhydrous Toluene
-
Anhydrous Dioxane
Procedure:
-
To a flame-dried Schlenk flask, add this compound, p-phenylenediamine, Pd2(dba)3, Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and dioxane (4:1 mixture) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Step 2: Synthesis of N-(4-((2-(tert-butyl)pyrimidin-4-yl)amino)phenyl)acrylamide
Materials:
-
4-(4-aminophenylamino)-2-tert-butylpyrimidine (1.0 eq)
-
Acryloyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve 4-(4-aminophenylamino)-2-tert-butylpyrimidine in anhydrous DCM in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine, followed by the dropwise addition of acryloyl chloride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product.
Mandatory Visualizations
Caption: Synthetic workflow for a potential kinase inhibitor.
Caption: Inhibition of the CSF-1R signaling pathway.
Conclusion
This compound is a highly versatile and valuable building block in medicinal chemistry, particularly for the development of novel kinase inhibitors. Its chemical reactivity allows for the straightforward introduction of diverse functionalities, enabling the rapid exploration of chemical space and the optimization of lead compounds. The protocols and data presented herein provide a solid foundation for researchers to leverage this important scaffold in their drug discovery programs.
References
- 1. figshare.com [figshare.com]
- 2. Pyrrolopyrimidine based CSF1R inhibitors: Attempted departure from Flatland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling with 2-tert-Butyl-4-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is of paramount importance in medicinal chemistry and drug development for the synthesis of complex molecular architectures, as the resulting arylalkyne moieties are present in numerous biologically active compounds. Pyrimidine derivatives, in particular, are key scaffolds in many pharmaceuticals.[3][4] The functionalization of pyrimidines, such as 2-tert-Butyl-4-chloropyrimidine, via Sonogashira coupling allows for the introduction of diverse alkynyl groups, providing a powerful tool for generating compound libraries for drug discovery programs.[4]
This document provides a detailed protocol for the Sonogashira coupling of this compound with a terminal alkyne. The procedure is based on established methodologies for the coupling of challenging chloro-heteroaryl substrates.[2][3]
Reaction Principle
The Sonogashira reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][2] The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne and the copper(I) co-catalyst) and subsequent reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[2] Due to the lower reactivity of aryl chlorides compared to bromides and iodides, reaction conditions may require higher temperatures, more electron-rich and bulky phosphine ligands, or higher catalyst loading.[1][2]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Sonogashira coupling experiment.
Caption: Experimental workflow for the Sonogashira coupling reaction.
Detailed Experimental Protocol
This protocol provides a general procedure that may require optimization depending on the specific terminal alkyne used.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[2][3]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[3][6]
-
Solvent: Anhydrous and degassed Tetrahydrofuran (THF), Dimethylformamide (DMF), or Toluene[3][7]
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions (Schlenk flask, condenser, etc.)[8]
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).
-
Add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%) and copper(I) iodide (0.04-0.10 mmol, 4-10 mol%).[7]
-
The flask is evacuated and backfilled with inert gas three times to ensure an oxygen-free environment.[5]
-
-
Addition of Reagents:
-
Add the anhydrous, degassed solvent (5-10 mL).
-
Add the base (2.0-3.0 mmol, 2-3 equiv).
-
Add the terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the reaction to 80-120 °C. The optimal temperature will depend on the reactivity of the alkyne and may require screening.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-24 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts, washing with an organic solvent (e.g., ethyl acetate).[5]
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-tert-Butyl-4-alkynylpyrimidine.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Data Presentation: Reaction Parameters
The following tables summarize typical catalysts, ligands, solvents, and bases used in Sonogashira coupling reactions involving heteroaryl chlorides, which can serve as a starting point for optimization.
Table 1: Common Catalysts and Ligands [3]
| Catalyst Precursor | Ligand | Co-catalyst | Typical Loading (mol%) |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | 2-10 |
| Pd(PPh₃)₄ | - | CuI | 1-5 |
| Pd(OAc)₂ | Xantphos | CuI | 1-5 |
| [Pd(cinnamyl)Cl]₂ | cBRIDP | - (Copper-free) | 0.075-0.45 |
Table 2: Common Solvents and Bases [3][6]
| Solvent | Base | Base Equivalents |
| Tetrahydrofuran (THF) | Triethylamine (TEA) | 2-3 |
| Dimethylformamide (DMF) | Diisopropylethylamine (DIPEA) | 2-3 |
| Acetonitrile (MeCN) | Cesium Carbonate (Cs₂CO₃) | 2 |
| Toluene | Potassium Carbonate (K₂CO₃) | 2 |
Table 3: Exemplary Reaction Parameters for Similar Systems [3][9]
| Aryl Halide | Alkyne | Catalyst System | Solvent/Base | Temp (°C) | Time (h) | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | DMF/TEA | 100 | 3 | 96[9] |
| 4-Chloro-6-methyl-N-phenylpyrimidin-2-amine | Phenylacetylene | CLPN-Pd | Toluene/TEA | 80 | 6 | 85 |
| 4-Chloro-2-(trichloromethyl)quinazoline | Phenylacetylene | Pd(PPh₃)₄/CuI | DMF/Cs₂CO₃ | RT | 12 | High |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them under an inert atmosphere.
-
Organic solvents are flammable. Avoid open flames.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Sonogashira coupling provides an efficient pathway for the synthesis of 2-tert-Butyl-4-alkynylpyrimidines. While the coupling of chloro-pyrimidines can be challenging, careful selection of the catalyst, ligand, base, and reaction temperature can lead to high yields of the desired products. The protocol and data presented herein offer a comprehensive guide for researchers to successfully implement this valuable transformation in their synthetic endeavors. Further optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. scirp.org [scirp.org]
Application Notes and Protocols: Microwave-Assisted Synthesis of 2-tert-Butyl-4-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Their versatile chemical nature allows for extensive functionalization, making them privileged structures in the design of novel therapeutics targeting a wide array of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][2] The introduction of a tert-butyl group at the 2-position can enhance lipophilicity and metabolic stability, while a chlorine atom at the 4-position serves as a versatile handle for further chemical modifications, such as nucleophilic aromatic substitution reactions. This makes 2-tert-butyl-4-chloropyrimidine a valuable intermediate in the synthesis of compound libraries for drug discovery.
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of products compared to conventional heating methods.[3][4][5] This approach is particularly advantageous in the rapid synthesis of heterocyclic compounds like pyrimidines.
These application notes provide a detailed protocol for the microwave-assisted synthesis of this compound, proceeding through the synthesis of the precursor 2-tert-butyl-4-hydroxypyrimidine.
Synthetic Scheme
The synthesis of this compound is proposed as a two-step process:
-
Step 1: Synthesis of 2-tert-Butyl-4-hydroxypyrimidine. This precursor can be synthesized via a condensation reaction between pivalamidine and a suitable three-carbon building block like ethyl acetoacetate.
-
Step 2: Microwave-Assisted Chlorination. The subsequent chlorination of 2-tert-butyl-4-hydroxypyrimidine to the desired this compound is achieved using phosphorus oxychloride (POCl₃) under microwave irradiation. This method avoids the need for large excesses of POCl₃ and significantly reduces reaction times.[6][7][8]
Experimental Protocols
Protocol 1: Synthesis of 2-tert-Butyl-4-hydroxypyrimidine
This protocol describes the synthesis of the hydroxypyrimidine precursor.
Materials:
-
Pivalamidine hydrochloride
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add pivalamidine hydrochloride (1.0 equivalent) and stir the mixture at room temperature for 30 minutes.
-
Add ethyl acetoacetate (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify to pH 5-6 with hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-tert-butyl-4-hydroxypyrimidine.
Protocol 2: Microwave-Assisted Synthesis of this compound
This protocol details the chlorination of the precursor using microwave irradiation.
Materials:
-
2-tert-Butyl-4-hydroxypyrimidine (from Protocol 1)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
Dichloromethane (DCM) or another suitable solvent
-
Microwave synthesis vial (10-20 mL)
-
Microwave synthesizer
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Place 2-tert-butyl-4-hydroxypyrimidine (1.0 equivalent) into a dry microwave synthesis vial.
-
Add phosphorus oxychloride (1.5 - 2.0 equivalents). A minimal amount of a high-boiling inert solvent like 1,2-dichloroethane can be used, though solvent-free conditions are often effective.[6][8] If a base is required, add N,N-diisopropylethylamine (1.2 equivalents).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a constant temperature of 120-140°C for 15-30 minutes. The reaction should be monitored for completion by TLC or LC-MS.
-
After the reaction is complete, cool the vial to room temperature.
-
Carefully quench the reaction mixture by slowly adding it to crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate to a pH of 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.
Data Presentation
The following table summarizes the key reaction parameters and expected outcomes for the microwave-assisted chlorination step.
| Parameter | Value |
| Reactants | |
| 2-tert-Butyl-4-hydroxypyrimidine | 1.0 mmol |
| Phosphorus oxychloride (POCl₃) | 1.5 mmol |
| N,N-Diisopropylethylamine (DIPEA) | 1.2 mmol |
| Microwave Conditions | |
| Temperature | 130°C |
| Reaction Time | 20 min |
| Microwave Power | Dynamic (to maintain temperature) |
| Work-up & Purification | |
| Quenching | Crushed ice, followed by NaHCO₃ |
| Extraction Solvent | Dichloromethane |
| Purification Method | Silica gel column chromatography |
| Expected Outcome | |
| Yield | 75-90% |
| Purity (by HPLC) | >95% |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Potential Signaling Pathway Inhibition
Pyrimidine derivatives are known to inhibit various signaling pathways implicated in cancer cell proliferation and survival. The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR pathway, a common target for such inhibitors.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by pyrimidine derivatives.
References
Application Notes and Protocols for the Large-Scale Synthesis of 2-tert-Butyl-4-chloropyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 2-tert-Butyl-4-chloropyrimidine, a key intermediate in the development of various therapeutic agents. The protocols outlined are designed for scalability and are based on established industrial chemical processes.
Introduction
Pyrimidine derivatives are a critical class of heterocyclic compounds in drug discovery, forming the core scaffold of numerous approved drugs and clinical candidates. Their prevalence in nature as components of nucleobases and their versatile reactivity make them privileged structures for medicinal chemistry. Specifically, this compound serves as a valuable building block for the synthesis of targeted therapies, particularly kinase inhibitors. The tert-butyl group can provide steric hindrance that influences binding selectivity, while the chloro-substituent offers a reactive site for further functionalization through nucleophilic substitution or cross-coupling reactions.
These derivatives have shown significant potential as inhibitors of key signaling proteins such as Janus kinases (JAKs), Spleen tyrosine kinase (Syk), and p38 mitogen-activated protein kinase (MAPK). Dysregulation of these kinase signaling pathways is implicated in a variety of diseases, including inflammatory disorders, autoimmune diseases, and cancer.
Synthesis Workflow
The large-scale synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 2-tert-Butyl-4-hydroxypyrimidine. The second step is the chlorination of this precursor to yield the final product.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
The following protocols are adapted for large-scale production, prioritizing safety, efficiency, and scalability.
Protocol 1: Large-Scale Synthesis of 2-tert-Butyl-4-hydroxypyrimidine
This protocol is based on the condensation reaction of an amidine with a β-ketoester, a common and scalable method for pyrimidine synthesis.
Materials and Equipment:
-
Large-scale glass-lined reactor with overhead stirring, temperature control, and a reflux condenser.
-
Pivalamidine hydrochloride
-
Ethyl acetoacetate
-
Sodium ethoxide solution (21% in ethanol)
-
Ethanol
-
Water
-
Hydrochloric acid (concentrated)
-
Filtration and drying equipment (e.g., Nutsche filter-dryer)
Procedure:
-
Reaction Setup: Charge the reactor with a solution of sodium ethoxide in ethanol.
-
Amidine Preparation: In a separate vessel, dissolve pivalamidine hydrochloride in ethanol and add it to the reactor.
-
Condensation: Slowly add ethyl acetoacetate to the reaction mixture at a controlled temperature (typically 20-30 °C).
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
Work-up: After completion, cool the reaction mixture and adjust the pH to ~7 with concentrated hydrochloric acid.
-
Isolation: The product will precipitate out of the solution. Isolate the solid by filtration.
-
Purification: Wash the crude product with water and then ethanol to remove impurities.
-
Drying: Dry the purified 2-tert-Butyl-4-hydroxypyrimidine under vacuum at 60-70 °C until a constant weight is achieved.
Protocol 2: Large-Scale Synthesis of this compound
This protocol utilizes phosphorus oxychloride (POCl₃) for the chlorination of the hydroxypyrimidine precursor. This is a standard and widely used industrial method for such transformations.
Materials and Equipment:
-
Large-scale glass-lined reactor with overhead stirring, temperature control, a reflux condenser with a scrubbing system for acidic vapors.
-
2-tert-Butyl-4-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Toluene (or another suitable high-boiling inert solvent)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: Charge the reactor with 2-tert-Butyl-4-hydroxypyrimidine and toluene.
-
Chlorination: Slowly add phosphorus oxychloride (POCl₃) to the suspension at a controlled temperature (typically below 20 °C).
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 3-5 hours. Monitor the reaction for completion.
-
Work-up: Cool the reaction mixture and carefully quench the excess POCl₃ by slowly adding it to a cooled aqueous solution of sodium bicarbonate. Caution: This is a highly exothermic reaction and produces acidic gases. Ensure adequate cooling and ventilation.
-
Extraction: Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation to yield a high-purity product.
Data Presentation
The following table summarizes the expected quantitative data for the large-scale synthesis of this compound and its precursor.
| Parameter | Step 1: 2-tert-Butyl-4-hydroxypyrimidine Synthesis | Step 2: this compound Synthesis |
| Starting Materials | Pivalamidine HCl, Ethyl Acetoacetate, NaOEt | 2-tert-Butyl-4-hydroxypyrimidine, POCl₃ |
| Solvent | Ethanol | Toluene |
| Reaction Temperature | Reflux (~78 °C) | Reflux (~110-120 °C) |
| Reaction Time | 4-6 hours | 3-5 hours |
| Typical Yield | 85-95% | 80-90% |
| Purity (by HPLC) | >98% | >99% |
| Appearance | White to off-white solid | Colorless to pale yellow liquid |
Application in Drug Discovery: Targeting Kinase Signaling Pathways
This compound derivatives are potent inhibitors of several kinases involved in inflammatory and oncogenic signaling pathways. The diagrams below illustrate the key signaling cascades of JAK-STAT, Syk, and p38 MAPK, which are common targets for pyrimidine-based inhibitors.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is crucial for cytokine signaling and is a key target in autoimmune diseases and cancers.
Caption: Inhibition of the JAK-STAT signaling pathway by pyrimidine derivatives.
Syk Signaling Pathway in Immune Cells
Syk is a key mediator of signaling in various immune cells and is a target for inflammatory and autoimmune diseases.
Caption: Inhibition of the Syk signaling pathway in B-cells by pyrimidine derivatives.
p38 MAPK Signaling Pathway in Inflammation
The p38 MAPK pathway is a central regulator of the inflammatory response.
Caption: Inhibition of the p38 MAPK inflammatory signaling pathway by pyrimidine derivatives.
Conclusion
The large-scale synthesis of this compound is a robust and scalable process that provides a key intermediate for the development of targeted therapeutics. The protocols provided herein are based on well-established industrial methods and can be adapted to various production scales. The resulting pyrimidine derivatives have significant potential in drug discovery, particularly as inhibitors of kinase signaling pathways that are central to the pathogenesis of numerous diseases. Further optimization of these derivatives, guided by an understanding of their interactions with their biological targets, holds promise for the development of novel and effective therapies.
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-tert-Butyl-4-chloropyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the Suzuki coupling reaction for 2-tert-Butyl-4-chloropyrimidine.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low yield in the Suzuki coupling of this compound?
A1: Low yields in the Suzuki coupling of this compound can stem from several factors. Chloropyrimidines are electron-deficient, which can make the oxidative addition step of the catalytic cycle challenging. The presence of the bulky tert-butyl group can also introduce steric hindrance. Key areas to investigate include the choice of catalyst and ligand, the base, the solvent system, and the reaction temperature. Inefficient catalyst systems or suboptimal reaction conditions are common culprits.[1]
Q2: Which palladium catalyst and ligand system is most effective for this type of substrate?
A2: For electron-deficient and potentially sterically hindered substrates like this compound, standard catalysts like Pd(PPh₃)₄ can be effective, but more specialized systems often provide higher yields.[2][3] Buchwald ligands, which are bulky and electron-rich, are particularly well-suited for activating C-Cl bonds. For instance, combinations like Pd₂(dba)₃ with a ligand such as SPhos or XPhos, or pre-formed catalysts like Pd(PEPPSI)(IPr), have shown success in similar systems.[1][4]
Q3: What are the most common side reactions, and how can I minimize them?
A3: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often promoted by high temperatures and the presence of water and certain bases. To minimize this, use fresh, high-quality boronic acid, consider using boronate esters (e.g., pinacol esters) which are more stable, and carefully optimize the base and temperature.
-
Homocoupling: This is the coupling of two boronic acid molecules. It is often caused by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalyst. Thoroughly degassing the solvents and reaction mixture and maintaining an inert atmosphere (e.g., under argon or nitrogen) is crucial to prevent this.[1]
Q4: How critical is the choice of base and solvent?
A4: The base and solvent are highly interdependent and play a crucial role in the reaction's success. The base is required to activate the boronic acid for the transmetalation step. For challenging couplings with aryl chlorides, inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[1][3] The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. Aprotic polar solvents like 1,4-dioxane, often in combination with water, are commonly used and have been shown to be effective for Suzuki couplings of chloropyrimidines.[2][3]
Q5: Can microwave irradiation improve the reaction yield and time?
A5: Yes, microwave-assisted Suzuki coupling can be highly effective. It often leads to significantly shorter reaction times (e.g., 15-20 minutes compared to several hours) and can improve yields, sometimes with lower catalyst loading. The rapid and uniform heating provided by microwaves can help overcome the activation energy barrier for the oxidative addition of the less reactive C-Cl bond.[2][5]
Troubleshooting Guide
Problem: Low to no product formation.
| Potential Cause | Suggested Solution |
| Inactive Catalyst System | Use a fresh palladium source and a suitable bulky, electron-rich ligand (e.g., SPhos, XPhos). Consider using a pre-catalyst to ensure the formation of the active Pd(0) species. |
| Inappropriate Base | Screen stronger inorganic bases such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry. |
| Suboptimal Solvent | Try a solvent system of 1,4-dioxane and water (e.g., 4:1 or 2:1 ratio).[2] Ensure solvents are anhydrous and properly degassed. |
| Low Reaction Temperature | Gradually increase the reaction temperature, typically in the range of 80-110 °C for conventional heating.[1] For microwave-assisted synthesis, 100-120 °C is a good starting point.[2] |
| Oxygen Contamination | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[1] |
Problem: Significant formation of side products (e.g., homocoupling, protodeboronation).
| Potential Cause | Suggested Solution |
| Presence of Oxygen | Improve degassing procedures for solvents and the reaction setup. |
| Decomposition of Boronic Acid | Use high-purity boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester). Avoid unnecessarily high temperatures and prolonged reaction times. |
| Incorrect Stoichiometry | Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) to favor the cross-coupling reaction over homocoupling of the aryl halide. |
Data Presentation: Optimizing Reaction Components
The following tables summarize yields obtained from screening various reaction components for the Suzuki coupling of dichloropyrimidines, which can serve as a starting point for optimizing the reaction of this compound.
Table 1: Effect of Palladium Catalyst and Ligand on Yield
| Catalyst | Ligand | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | ~71% | A common starting point, but may require higher temperatures and longer reaction times.[2] |
| Pd₂(dba)₃ | - | <5% | Inefficient without a suitable ligand.[2] |
| Pd₂(dba)₃/P(t-Bu)₃ | P(t-Bu)₃ | Moderate | Effective for resin-supported chloropyrimidines.[6] |
| Pd(PEPPSI)(IPr) | IPr | High | A highly active pre-catalyst for C4-selective coupling of dichloropyridines.[4] |
Table 2: Effect of Solvent on Yield
| Solvent | Yield (%) | Notes |
| 1,4-Dioxane | ~71% | Often used in combination with water and provides good yields.[2] |
| THF | ~64% | A viable alternative to 1,4-dioxane.[2] |
| DMF | ~58% | Can be effective, but may be difficult to remove during workup.[3] |
| Isopropanol | ~64% | A less common but potentially effective solvent.[2] |
Table 3: Effect of Base on Yield
| Base | Yield (%) | Notes |
| K₂CO₃ | ~80% | A commonly used and effective base, especially in aqueous solvent mixtures.[2] |
| K₃PO₄ | Good-Excellent | Often provides superior results for challenging aryl chloride substrates.[3] |
| Cs₂CO₃ | Good-Excellent | Another strong base that can improve yields in difficult couplings.[3] |
| KF | Moderate | Used for solid-supported synthesis.[6] |
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling of this compound
This protocol is adapted from procedures for the Suzuki coupling of 2,4-dichloropyrimidines and should be optimized for the specific substrate.[2]
-
Reaction Setup: To a microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%) and ligand (if required).
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Microwave Irradiation: Place the sealed vial in the microwave reactor and heat to the desired temperature (e.g., 100-120 °C) for the specified time (e.g., 15-30 minutes).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-tert-Butyl-4-arylpyrimidine.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A troubleshooting workflow for improving Suzuki coupling yield.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-tert-Butyl-4-chloropyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-tert-Butyl-4-chloropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and established method for synthesizing this compound is a two-step process. The first step involves the synthesis of the precursor, 2-tert-Butyl-4-hydroxypyrimidine (which exists in tautomeric equilibrium with 2-tert-butylpyrimidin-4(3H)-one), typically through the condensation of pivalamidine with a β-ketoester like ethyl acetoacetate. The second step is the chlorination of this hydroxypyrimidine intermediate using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Q2: What is the role of a tertiary amine (e.g., N,N-dimethylaniline or pyridine) in the chlorination reaction?
In the chlorination of hydroxypyrimidines with phosphorus oxychloride, a tertiary amine often serves two primary functions. It acts as a base to neutralize the hydrogen chloride (HCl) generated during the reaction, which can help drive the reaction to completion. Additionally, it can act as a catalyst to activate the phosphorus oxychloride, forming a more reactive intermediate that facilitates the conversion of the hydroxyl group to the chloride.
Q3: Why is an excess of POCl₃ often used? Can the reaction be run with equimolar amounts?
Traditionally, an excess of POCl₃ is used to serve as both the reagent and the solvent, ensuring the reaction goes to completion. However, using a large excess can lead to environmental concerns and complicates the workup process. Recent procedures have shown that the reaction can be performed efficiently with equimolar amounts of POCl₃, especially when conducted in a sealed reactor at elevated temperatures.[1][2] This solvent-free approach is more environmentally friendly and suitable for larger-scale preparations.[1][2]
Q4: What are the typical workup procedures for this chlorination reaction?
A standard workup procedure involves carefully quenching the reaction mixture by pouring it onto crushed ice or into a cold aqueous solution of a base like sodium carbonate or sodium hydroxide. This neutralizes the excess POCl₃ and precipitates the crude product. The product is then typically extracted with an organic solvent (e.g., ethyl acetate, dichloromethane), and the organic layer is washed, dried, and concentrated. Purification is often achieved through column chromatography or distillation.
Q5: What are the main safety precautions when working with phosphorus oxychloride (POCl₃)?
Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is crucial to avoid contact with skin and eyes and to prevent inhalation of its fumes. The quenching process is highly exothermic and releases HCl gas, so it must be done slowly and with extreme caution.
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
Possible Cause A: Incomplete Reaction
-
Recommended Solution: Ensure the reaction temperature is sufficiently high (typically refluxing POCl₃, or 140-160°C for sealed-vessel, solvent-free methods) and the reaction time is adequate (often several hours).[1] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
Possible Cause B: Product Degradation During Workup
-
Recommended Solution: The workup must be performed under cold conditions (e.g., pouring the reaction mixture onto ice) to dissipate the heat generated from quenching the excess POCl₃. Overheating during the quench can lead to the degradation of the desired product.
Possible Cause C: Poor Quality of Reagents
-
Recommended Solution: Use anhydrous starting materials and reagents. Phosphorus oxychloride is sensitive to moisture and will decompose, reducing its effectiveness. Ensure the 2-tert-Butyl-4-hydroxypyrimidine precursor is dry and pure.
Problem 2: Significant Amount of Starting Material (2-tert-Butyl-4-hydroxypyrimidine) in the Final Product
Possible Cause A: Insufficient Chlorinating Agent or Reaction Time
-
Recommended Solution: Increase the molar ratio of POCl₃ to the hydroxypyrimidine or extend the reaction time. If using a base like pyridine, ensure an adequate amount is present to facilitate the reaction.
Possible Cause B: Hydrolysis of the Product During Workup
-
Recommended Solution: this compound can hydrolyze back to the starting hydroxypyrimidine if exposed to aqueous conditions before the excess POCl₃ is fully neutralized. Ensure the quenching and neutralization steps are performed efficiently and that the pH is adjusted to be neutral or slightly basic before extraction.
Problem 3: Formation of a Dark, Tarry Reaction Mixture
Possible Cause A: Reaction Temperature is Too High
-
Recommended Solution: While high temperatures are necessary, excessive heat can lead to decomposition and polymerization, especially if impurities are present. Maintain the reaction temperature within the recommended range for the specific protocol being used.
Possible Cause B: Impurities in the Starting Material
-
Recommended Solution: Purify the 2-tert-Butyl-4-hydroxypyrimidine starting material before the chlorination step. Impurities can often act as catalysts for decomposition pathways at high temperatures.
Data Presentation
Table 1: Effect of Reaction Conditions on Chlorination of Hydroxypyrimidines
| Parameter | Condition A (Conventional) | Condition B (Solvent-Free) | Expected Outcome |
| POCl₃ (molar eq.) | 5 - 10 | 1.0 - 1.2 | Condition B is more atom-economical and simplifies workup.[1][2] |
| Solvent | Excess POCl₃ | None | Solvent-free conditions reduce environmental impact.[1][2] |
| Base (e.g., Pyridine) | 1.0 - 1.2 eq. | 1.0 eq. | The base is crucial for neutralizing HCl and catalyzing the reaction. |
| Temperature | 105-110°C (Reflux) | 140-160°C (Sealed Vessel) | Higher temperature in solvent-free method compensates for lower reagent concentration.[1] |
| Typical Yield | 75-85% | 85-95% | Solvent-free methods can lead to higher isolated yields due to simpler workup.[1] |
| Purity (crude) | Good | High | Filtration of the product from the quenched mixture often yields a high-purity solid.[1] |
Experimental Protocols
Protocol 1: Synthesis of 2-tert-Butyl-4-hydroxypyrimidine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Addition of Reagents: To the sodium ethoxide solution, add ethyl acetoacetate, followed by pivalamidine hydrochloride.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it with an acid (e.g., acetic acid or dilute HCl).
-
Isolation: Remove the ethanol under reduced pressure. The resulting solid can be recrystallized from a suitable solvent (e.g., water or ethanol/water mixture) to yield pure 2-tert-Butyl-4-hydroxypyrimidine.
Protocol 2: Synthesis of this compound (Solvent-Free Method)
-
Reaction Setup: In a Teflon-lined stainless steel reactor, add 2-tert-Butyl-4-hydroxypyrimidine (1.0 eq.), phosphorus oxychloride (1.1 eq.), and pyridine (1.0 eq.).
-
Reaction: Seal the reactor and heat the mixture to 150°C for 2 hours with stirring.
-
Workup (Caution: Highly Exothermic): After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood. Slowly and cautiously pour the reaction mixture onto a vigorously stirred slurry of crushed ice and saturated sodium carbonate solution to neutralize the excess POCl₃ and adjust the pH to ~8.
-
Isolation: The solid product that precipitates is collected by filtration, washed with cold water, and dried under vacuum.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., hexanes) or by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Purification of 2-tert-Butyl-4-chloropyrimidine by Column Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of 2-tert-Butyl-4-chloropyrimidine using column chromatography. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A common and effective starting solvent system for compounds of moderate polarity like this compound is a mixture of hexane and ethyl acetate. Based on the purification of similar compounds, a good starting point would be a gradient elution from 100% hexane to a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve a target Rf value of 0.2-0.3 for the desired compound.[1][2][3]
Q2: How can I determine the appropriate solvent system using Thin-Layer Chromatography (TLC)?
A2: To determine the optimal solvent system, dissolve a small amount of the crude this compound in a volatile solvent. Spot the solution onto a TLC plate and develop it in a chamber with a test solvent system (e.g., hexane:ethyl acetate 95:5). The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.3, with good separation from any impurities.[3] If the Rf is too high, decrease the polarity of the solvent system (less ethyl acetate). If the Rf is too low, increase the polarity (more ethyl acetate).
Q3: What are the likely impurities I might encounter?
A3: Potential impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products. For pyrimidine derivatives, common impurities can arise from side reactions or incomplete reactions during synthesis.[4] It is also possible for the compound to degrade on silica gel if it is unstable.[5][6] Running a 2D TLC can help determine if your compound is stable on silica.
Q4: What is the expected appearance and solubility of this compound?
A4: Based on structurally similar compounds, this compound is expected to be a solid at room temperature. It will likely have limited solubility in water but good solubility in common organic solvents such as dichloromethane, ethyl acetate, and hexane.[7]
Q5: What is a suitable stationary phase for the purification?
A5: Silica gel is the most common and generally suitable stationary phase for the purification of moderately polar organic compounds like this compound.[8] Standard flash chromatography grade silica gel (230-400 mesh) is recommended.[8] If the compound shows instability on silica, alternative stationary phases like alumina or Florisil could be considered.[6]
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not elute from the column | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane).[6] |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If it degrades, consider using a less acidic stationary phase like deactivated silica or alumina.[5][6] | |
| Co-elution of the product with an impurity | The chosen solvent system does not provide adequate separation. | Re-optimize the solvent system using TLC. Try different solvent combinations (e.g., dichloromethane/hexane or toluene/ethyl acetate) to alter the selectivity of the separation.[3] |
| The column is overloaded with the crude sample. | Reduce the amount of sample loaded onto the column. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight. | |
| The compound elutes too quickly (high Rf) | The solvent system is too polar. | Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexane).[3] |
| Streaking or tailing of bands on the column | The sample was not loaded onto the column in a concentrated band. | Dissolve the sample in a minimal amount of solvent for loading. Dry loading the sample onto a small amount of silica can also improve band sharpness.[9] |
| The compound has poor solubility in the eluent. | Try a different solvent system in which your compound is more soluble. | |
| Cracks or channels forming in the silica bed | The column was not packed properly. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during the purification process. |
| The solvent polarity was changed too abruptly during a gradient elution. | When running a gradient, increase the polarity of the eluent gradually. | |
| Low recovery of the purified compound | The compound may be adsorbing irreversibly to the silica gel. | Consider adding a small percentage of a more polar solvent like methanol or triethylamine (if your compound is basic) to the eluent to improve recovery. |
| Fractions containing the product were not identified correctly. | Carefully monitor the fractions using TLC to ensure all product-containing fractions are collected. |
Experimental Protocol
This protocol provides a general procedure for the purification of this compound by flash column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (flash chromatography grade, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
TLC plates (silica gel coated)
-
Collection tubes
-
Rotary evaporator
2. TLC Analysis for Solvent System Optimization:
-
Prepare several developing chambers with different ratios of hexane:ethyl acetate (e.g., 98:2, 95:5, 90:10).
-
Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane).
-
Spot the crude mixture onto TLC plates.
-
Develop the TLC plates in the prepared chambers.
-
Visualize the spots (e.g., under UV light and/or using a staining agent like potassium permanganate).
-
The ideal solvent system should give the target compound an Rf of ~0.2-0.3 and good separation from impurities.
3. Column Packing:
-
Choose an appropriate size column based on the amount of crude material. A general guideline is to use 40-60 g of silica gel per 1 g of crude material.[8]
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[9]
-
Never let the solvent level drop below the top of the silica gel.[8]
4. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent.[9] Carefully add the solution to the top of the column.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[6][9] Carefully add this powder to the top of the column.
5. Elution and Fraction Collection:
-
Begin eluting with the least polar solvent system determined from your TLC analysis.
-
Apply gentle pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions of a consistent volume.
-
If using a gradient elution, gradually increase the polarity of the mobile phase.
-
Monitor the collected fractions by TLC to identify which contain the purified product.
6. Isolation of the Purified Compound:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Determine the purity of the final product using analytical techniques such as NMR or GC-MS.
Data Presentation
Table 1: Typical Column Chromatography Parameters for this compound Purification
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar compounds.[8] |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate | Start with a low polarity mixture (e.g., 98:2) and gradually increase the ethyl acetate concentration. |
| Target Rf Value | 0.2 - 0.3 | Provides good separation and a reasonable elution time.[3] |
| Silica to Crude Ratio | 30:1 to 100:1 (by weight) | Higher ratios are used for more difficult separations. |
| Loading Method | Dry loading or minimal wet loading | Improves resolution by ensuring a narrow starting band.[9] |
Visualizations
Caption: Troubleshooting workflow for common column chromatography issues.
Caption: Relationship between compound properties and chromatography conditions.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. 4-(Tert-butyl)-6-chloro-2-methylpyrimidine (128939-55-9) for sale [vulcanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Cross-Coupling Reactions with 2-tert-Butyl-4-chloropyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 2-tert-Butyl-4-chloropyrimidine in cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing no or very low conversion in my Suzuki-Miyaura coupling with this compound. What are the likely causes and how can I troubleshoot this?
A1: Low or no conversion is a common issue stemming from the inherent low reactivity of this compound. This is due to a combination of the strong carbon-chlorine (C-Cl) bond and significant steric hindrance from the tert-butyl group. The pyrimidine nitrogen atoms can also coordinate to the palladium catalyst, leading to its deactivation.[1]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1] It is recommended to use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.
-
Choice of Base: The base is crucial for activating the boronic acid in the transmetalation step. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[2][3]
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Solvent System: A mixture of an organic solvent and water is often optimal. Common choices include dioxane/water, toluene/water, or THF/water.[2][3]
-
Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond. Microwave irradiation can also be a very effective method for improving yields and shortening reaction times.[4][5]
-
Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation.[2][6]
Q2: I am attempting a Buchwald-Hartwig amination with this compound and observing poor yields. What adjustments should I make?
A2: Similar to Suzuki coupling, the Buchwald-Hartwig amination of this substrate is challenging. The key is to use a catalyst system that can facilitate the difficult oxidative addition and subsequent reductive elimination steps.
Troubleshooting Steps:
-
Catalyst and Ligand System: Employ a palladium precatalyst with a bulky, electron-rich phosphine ligand. Systems like Pd₂(dba)₃ with XPhos or BINAP have shown success with challenging aryl chlorides.[2]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice for this transformation.[2]
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Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are typically used.[2]
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Temperature: The reaction may require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.[2]
Q3: For a Sonogashira coupling with this compound, what are the recommended starting conditions?
A3: The Sonogashira coupling of aryl chlorides is generally more difficult than that of aryl bromides or iodides. The addition of a copper(I) co-catalyst is standard practice.[7][8]
Recommended Starting Conditions:
-
Catalyst: A combination of a palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt (e.g., CuI) is typically used.[2][7]
-
Ligand: Triphenylphosphine (PPh₃) is a common ligand for this reaction.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to neutralize the HX formed and to deprotonate the terminal alkyne.[2][7]
-
Solvent: Solvents like DMF or THF are common choices.[2]
-
Temperature: The reaction may require heating to proceed efficiently.
Data Presentation
Table 1: Recommended Catalyst Systems for Cross-Coupling of Chloropyrimidines
| Cross-Coupling Type | Palladium Precatalyst | Recommended Ligand(s) | Typical Catalyst Loading (mol%) |
| Suzuki-Miyaura | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, SPhos, P(t-Bu)₃ | 2 - 5 |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, BINAP | 2 - 4 |
| Sonogashira | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | PPh₃ (often part of the precatalyst) | 2 - 5 |
Table 2: General Reaction Conditions for Cross-Coupling of Chloropyrimidines
| Cross-Coupling Type | Recommended Base(s) | Common Solvent(s) | Typical Temperature Range (°C) |
| Suzuki-Miyaura | K₃PO₄, K₂CO₃, Cs₂CO₃ | Dioxane/Water, THF | 80 - 120 (or Microwave) |
| Buchwald-Hartwig | NaOtBu | Toluene, Dioxane | 80 - 110 |
| Sonogashira | Et₃N, DIPEA | DMF, THF | 60 - 100 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
The vessel is then sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[2]
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).[2]
-
The reaction mixture is stirred at the desired temperature (e.g., 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[2]
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[2]
-
Seal the vessel and replace the atmosphere with an inert gas.
-
Add the degassed solvent (e.g., toluene).[2]
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).[2]
-
The reaction mixture is stirred at the desired temperature (e.g., 80 °C) until the starting material is consumed.[2]
-
After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.
General Protocol for Sonogashira Coupling of this compound
-
To a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) cocatalyst (e.g., CuI, 5 mol%).[2]
-
The flask is evacuated and backfilled with an inert gas.
-
Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.).[2]
-
Add the terminal alkyne (1.2-1.5 equiv.).
-
The mixture is stirred at the desired temperature (e.g., 80 °C) and the reaction progress is monitored by TLC or LC-MS.[2]
-
Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is washed, dried, and concentrated, followed by purification.
Visualizations
Caption: Troubleshooting workflow for low conversion in cross-coupling reactions.
Caption: Key challenges in cross-coupling with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Poisoning in Reactions with 2-tert-Butyl-4-chloropyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in reactions involving 2-tert-Butyl-4-chloropyrimidine.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Cross-Coupling Reactions
Symptoms:
-
The reaction stalls, showing little to no conversion of this compound.
-
Formation of significant amounts of side products, such as homocoupled products or decomposition of starting materials.
-
Inconsistent results between reaction batches.
-
Precipitation of palladium black, indicating catalyst decomposition.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Catalyst Poisoning by Impurities | Sulfur Compounds: Even trace amounts of sulfur (e.g., from starting materials or solvents) can irreversibly poison palladium catalysts. Solution: Use high-purity, sulfur-free reagents and solvents. Consider passing solvents through a column of activated alumina. |
| Coordinating Species: The pyrimidine nitrogen in the substrate or product can coordinate to the palladium center, inhibiting catalytic activity. Other nitrogen-containing heterocycles or functional groups (e.g., nitriles, nitro groups) in the reaction mixture can also act as poisons.[1] Solution: Increase the ligand-to-metal ratio to favor the formation of the active catalytic species. Screen different ligands that may be less susceptible to displacement. | |
| Water and Oxygen: The presence of excessive water or oxygen can lead to the formation of inactive palladium oxides or hydroxides. Solution: Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use properly degassed solvents. | |
| Improper Catalyst Activation or Handling | The active Pd(0) species may not be generated efficiently from the Pd(II) precatalyst, or it may be deactivated upon exposure to air. Solution: If using a Pd(II) source, ensure proper pre-reduction conditions. Use pre-formed Pd(0) catalysts or palladacycle precatalysts for more reliable activation. Handle all catalyst components under an inert atmosphere. |
| Sub-optimal Reaction Conditions | Incorrect temperature, reaction time, base, or solvent can lead to poor catalyst performance and favor side reactions. Solution: Systematically screen reaction parameters. For Suzuki-Miyaura couplings, a base like K₃PO₄ in a solvent system such as 1,4-dioxane/water is a good starting point. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or K₂CO₃ is often required. |
Issue 2: Formation of Specific Side Products
Symptoms:
-
Identification of dehalogenated 2-tert-butylpyrimidine.
-
Formation of biaryl or bi-heteroaryl homocoupling products.
-
In Buchwald-Hartwig amination, β-hydride elimination products are observed.
Possible Causes and Solutions:
| Side Product | Possible Cause | Recommended Action |
| Dehalogenated Substrate | This can result from a competing hydrodehalogenation pathway, often promoted by trace water or protic impurities. | Ensure anhydrous conditions and use a non-protic solvent if possible. The choice of base can also influence this side reaction. |
| Homocoupling Products | This side reaction can be prevalent at higher temperatures or when the transmetalation step in the catalytic cycle is slow. | Lower the reaction temperature. Screen different ligands to accelerate the desired cross-coupling pathway. Ensure the stoichiometry of the coupling partners is optimized. |
| β-Hydride Elimination Products | In Buchwald-Hartwig aminations, this can occur from the palladium-amido intermediate, competing with reductive elimination.[2] | The choice of ligand is critical to promote reductive elimination over β-hydride elimination. Bulky, electron-rich phosphine ligands are often effective in minimizing this side reaction. |
Frequently Asked Questions (FAQs)
Q1: Which catalysts are typically used for cross-coupling reactions with this compound?
A1: Palladium-based catalysts are most commonly employed. For Suzuki-Miyaura reactions, Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos, SPhos) is often effective. For Buchwald-Hartwig aminations, catalyst systems with bulky, electron-rich ligands such as BrettPhos or Josiphos are frequently used to couple the sterically hindered and electron-deficient chloropyrimidine.
Q2: What are the most common catalyst poisons I should be aware of?
A2: Common poisons for palladium catalysts include:
-
Sulfur compounds: (e.g., thiols, thioethers) are potent and often irreversible poisons.
-
Nitrogen-containing heterocycles: Including the pyrimidine substrate/product itself, can act as inhibitory ligands.
-
Halide ions: High concentrations of halide ions can sometimes inhibit the catalyst.
-
Carbon monoxide: Can be present as an impurity in certain reagents and will strongly bind to and deactivate palladium.
-
Heavy metals: Contaminants from other reaction steps can interfere with the catalytic cycle.
Q3: How can I tell if my catalyst is poisoned?
A3: The primary indicator is a significant drop in reaction rate or a complete cessation of the reaction, resulting in low conversion of your starting material. Other signs include the formation of palladium black (finely divided, inactive palladium metal), a change in the color of the reaction mixture, and poor reproducibility of your results.
Q4: Can a poisoned catalyst be regenerated?
A4: Regeneration is sometimes possible but depends on the nature of the poison.
-
Reversible Poisoning: If the poison binds weakly, it may sometimes be removed by washing the catalyst or by thermal treatment.
-
Irreversible Poisoning: For strongly bound poisons like sulfur, regeneration is very difficult and often not practical on a lab scale. In these cases, it is more effective to prevent poisoning by using high-purity reagents. In some industrial settings, specific chemical treatments are used to regenerate catalysts.
Q5: What is the impact of different poisons on reaction yield?
A5: The impact of a poison is highly dependent on its concentration and binding affinity to the catalyst. The following table provides an illustrative summary of the expected impact of common poisons on a Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Table 1: Illustrative Impact of Poisons on a Suzuki-Miyaura Reaction Yield
| Poison | Concentration (mol% relative to Pd) | Expected Yield (%) | Notes |
| None | 0 | >95% | Ideal, poison-free conditions. |
| Thiophenol | 100 | <5% | Sulfur compounds are extremely potent poisons. |
| Pyridine | 500 | 40-60% | Can act as a competitive ligand, inhibiting the reaction. |
| Water | 1000 | 70-80% | Excess water can promote catalyst decomposition. |
Note: This data is illustrative and the actual impact will vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add Pd(PPh₃)₄.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.
-
Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
NaOtBu (1.5 equiv)
-
Toluene (anhydrous, degassed)
-
Glovebox or Schlenk line
-
Magnetic stirrer and stir bar
Procedure:
-
Inside a glovebox, add NaOtBu to an oven-dried Schlenk flask containing a magnetic stir bar.
-
Add Pd₂(dba)₃ and XPhos.
-
Add this compound and the amine.
-
Add degassed toluene.
-
Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General pathway of catalyst poisoning.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Suzuki-Miyaura catalytic cycle and a potential poisoning step.
References
Technical Support Center: Synthesis of 2-tert-Butyl-4-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 2-tert-Butyl-4-chloropyrimidine. Our goal is to provide practical solutions to assist in obtaining a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound and what are the potential impurities?
A common and effective method for the synthesis of this compound is the nucleophilic substitution of a dichloropyrimidine precursor. A likely route involves the reaction of a suitable dichloropyrimidine with a tert-butylating agent, such as tert-butyllithium or a tert-butyl Grignard reagent.
Potential Impurities Include:
-
Isomeric Byproducts: Depending on the starting dichloropyrimidine, regioisomers can form. For instance, if starting with 2,4-dichloropyrimidine, the formation of 4-tert-Butyl-2-chloropyrimidine is also possible.
-
Hydrolysis Product: The product, this compound, can undergo hydrolysis to form 2-tert-Butyl-pyrimidin-4-ol, especially during aqueous workup or if moisture is present.
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of the initial dichloropyrimidine precursor.
-
Dimerization/Polymerization Products: Under certain conditions, pyrimidine rings can undergo side reactions leading to dimeric or polymeric impurities.[1]
Q2: My reaction is complete, but I am struggling to remove the impurities. What are the recommended purification methods?
The most effective purification strategies for this compound are column chromatography and recrystallization. The choice of method will depend on the nature and quantity of the impurities.
-
Column Chromatography: This is a versatile technique for separating the desired product from impurities with different polarities.
-
Recrystallization: This method is ideal for removing small amounts of impurities from a solid product. Finding a suitable solvent system is key to a successful recrystallization.
Q3: How can I monitor the progress of the reaction and the purity of my product?
Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your reaction. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended analytical techniques.[2] These methods can provide quantitative data on the purity of your compound.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the synthesis and purification of this compound.
Issue 1: Presence of a More Polar Impurity (Likely the Hydrolysis Product)
Symptom: TLC analysis of the crude product shows a baseline or very polar spot in addition to the product spot. This impurity may be difficult to remove by simple extraction.
Cause: This is often the hydrolysis product, 2-tert-Butyl-pyrimidin-4-ol, formed by the reaction of the chloropyrimidine with water during the workup.
Solution:
-
Anhydrous Workup: If possible, perform the reaction workup under anhydrous conditions to minimize hydrolysis.
-
Column Chromatography: The hydrolysis product is significantly more polar than the desired this compound. A silica gel column using a non-polar eluent system should effectively separate the two compounds.
Issue 2: Difficulty in Separating Isomeric Byproducts
Symptom: NMR or GC-MS analysis indicates the presence of an isomer (e.g., 4-tert-Butyl-2-chloropyrimidine). These isomers may have very similar TLC retention factors, making separation by standard column chromatography challenging.
Cause: Lack of regioselectivity in the tert-butylation step. The electronic and steric properties of the starting dichloropyrimidine influence the position of nucleophilic attack.
Solution:
-
Optimize Reaction Conditions: Lowering the reaction temperature can sometimes improve regioselectivity.
-
Preparative HPLC: For difficult separations of isomers with very similar polarities, preparative HPLC may be necessary.
-
Alternative Synthetic Route: Consider a synthetic strategy that offers better regiochemical control.
Data Presentation
The following table provides hypothetical, yet representative, data on the purity of a crude batch of this compound and the improvement in purity after applying different purification methods. This data is intended to illustrate the effectiveness of the recommended purification techniques.
| Sample | Purification Method | Purity by GC-MS (%) | Major Impurity (%) | Impurity Type |
| Crude Product | None | 85.2 | 12.5 | 2-tert-Butyl-pyrimidin-4-ol (Hydrolysis) |
| After Recrystallization | Single Solvent (Hexane) | 95.8 | 3.1 | 2-tert-Butyl-pyrimidin-4-ol (Hydrolysis) |
| After Column Chromatography | Silica Gel (Hexane/Ethyl Acetate Gradient) | 99.5 | <0.5 | Not Detected |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is designed for the purification of this compound from its more polar hydrolysis byproduct and other potential impurities.
1. Materials and Equipment:
- Crude this compound
- Silica gel (60-120 mesh)
- Hexane (HPLC grade)
- Ethyl acetate (HPLC grade)
- Chromatography column
- Thin Layer Chromatography (TLC) plates
- Collection tubes
- Rotary evaporator
2. Procedure:
- Slurry Preparation: Prepare a slurry of silica gel in hexane.
- Column Packing: Pack the chromatography column with the silica gel slurry.
- Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
- Elution: Begin elution with 100% hexane. Gradually increase the polarity by adding ethyl acetate (e.g., 99:1, 98:2 hexane:ethyl acetate).
- Fraction Collection: Collect fractions and monitor them by TLC.
- Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 2: Purification by Recrystallization
This protocol is suitable for removing small amounts of impurities from a semi-pure solid sample of this compound.
1. Materials and Equipment:
- Crude this compound
- Recrystallization solvent (e.g., Hexane, Heptane, or a mixture)
- Erlenmeyer flask
- Hot plate
- Büchner funnel and flask
- Vacuum source
2. Procedure:
- Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
- Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
- Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
- Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
- Washing and Drying: Wash the crystals with a small amount of cold solvent and allow them to dry completely.
Visualizations
Troubleshooting Workflow for Impurity Removal
Caption: A logical workflow for troubleshooting the purification of this compound.
Experimental Workflow for Purification
Caption: A visual representation of the key steps in purification by recrystallization and column chromatography.
References
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2-tert-Butyl-4-chloropyrimidine
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions on 2-tert-Butyl-4-chloropyrimidine.
Troubleshooting Guide
This guide addresses common issues encountered during the nucleophilic substitution on this compound, offering potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| 1. Low to No Product Yield | a. Insufficiently activated pyrimidine ring: While the pyrimidine ring is electron-deficient, the tert-butyl group is weakly electron-donating, which can slightly reduce reactivity compared to unsubstituted chloropyrimidines.[1] | - Increase the reaction temperature incrementally. - Consider using microwave irradiation to enhance the reaction rate.[2] |
| b. Poor leaving group: Chlorine is a good leaving group in SNAr reactions on pyrimidines.[3] | - This is an unlikely cause, but ensure the starting material is pure. | |
| c. Nucleophile is too weak: The nucleophilicity of the attacking species is crucial. | - For alcohol nucleophiles, convert them to the more nucleophilic alkoxides using a strong base like NaH or Na. - For amine nucleophiles, ensure the reaction is not overly acidic, as this will protonate the amine, rendering it non-nucleophilic. | |
| d. Steric hindrance: The 2-tert-butyl group can sterically hinder the approach of bulky nucleophiles to the C4 position. | - Use a less sterically demanding nucleophile if possible. - Increase the reaction temperature to overcome the activation energy barrier. | |
| 2. Formation of Side Products | a. Di-substitution: If the nucleophile can react twice. | - Use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents).[3] |
| b. Reaction with solvent: Some solvents can act as nucleophiles at elevated temperatures. | - Choose a non-nucleophilic, polar aprotic solvent such as DMF, DMSO, or THF.[4] | |
| c. Hydrolysis of starting material: Presence of water can lead to the formation of 2-tert-butyl-pyrimidin-4-ol. | - Ensure all reactants and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] | |
| 3. Incomplete Reaction | a. Suboptimal reaction conditions: Reaction time or temperature may be insufficient. | - Monitor the reaction progress using TLC or LC-MS. - If the reaction stalls, consider a moderate increase in temperature or extending the reaction time.[5] |
| b. Inadequate mixing: Poor solubility of reactants can hinder the reaction. | - Choose a solvent in which all reactants are soluble. - Ensure efficient stirring throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: Why does nucleophilic substitution occur at the C4 position of this compound?
A1: The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which makes the ring electron-deficient and susceptible to nucleophilic attack.[1] Nucleophilic attack is favored at the C2, C4, and C6 positions. When a nucleophile attacks the C4 position, the negative charge of the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atoms, providing stabilization.[6] In the case of this compound, the C4 position is activated for substitution.
Q2: How does the 2-tert-butyl group influence the reaction?
A2: The 2-tert-butyl group has two main effects:
-
Electronic Effect: As an alkyl group, it is weakly electron-donating, which can slightly decrease the electrophilicity of the pyrimidine ring and slow down the reaction compared to an unsubstituted pyrimidine.
-
Steric Effect: The bulky tert-butyl group can sterically hinder the approach of the nucleophile to the C4 position. This effect will be more pronounced with bulky nucleophiles.
Q3: What are the best solvents and bases for this reaction?
A3: The choice of solvent and base is critical and depends on the nucleophile.
-
Solvents: Polar aprotic solvents like DMF, DMSO, THF, and NMP are generally preferred as they can dissolve a wide range of reactants and stabilize the charged intermediate.
-
Bases: For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to neutralize the HCl generated during the reaction.[3] For alcohol and thiol nucleophiles, a stronger base like sodium hydride (NaH), sodium hydroxide (NaOH), or potassium carbonate (K2CO3) is often required to generate the more reactive alkoxide or thiolate.
Q4: Can microwave heating be used to optimize the reaction?
A4: Yes, microwave irradiation can be a very effective method for accelerating SNAr reactions on chloropyrimidines, often leading to shorter reaction times and improved yields.[2] It is particularly useful for reactions that are sluggish at conventional heating temperatures.
Experimental Protocols
The following are general protocols for the nucleophilic substitution on this compound with common nucleophiles. Note: These are starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Reaction with an Amine Nucleophile
This protocol describes a typical procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq.)
-
Amine nucleophile (1.1-1.5 eq.)
-
Non-nucleophilic base (e.g., DIPEA, 1.5-2.0 eq.)
-
Anhydrous solvent (e.g., DMF, NMP, or ethanol)
-
Round-bottom flask or microwave reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound and the anhydrous solvent.
-
Add the amine nucleophile, followed by the non-nucleophilic base.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h). Alternatively, for microwave synthesis, seal the vial and heat to 120-140 °C for 15-30 minutes.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with an Alcohol Nucleophile
This protocol outlines the synthesis of 4-alkoxy-2-tert-butylpyrimidines.
Materials:
-
This compound (1.0 eq.)
-
Alcohol nucleophile (can be used as the solvent or 1.1 eq. in another solvent)
-
Base (e.g., NaH, Na, or NaOH, 1.1 eq.)
-
Anhydrous solvent (e.g., THF or the corresponding alcohol)
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, carefully add the base to the alcohol (if used as the solvent) or a solution of the alcohol in an anhydrous solvent to generate the alkoxide in situ.
-
Add the this compound to the alkoxide solution.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 h).
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with a suitable organic solvent.
-
Dry the organic phase, concentrate, and purify the crude product by column chromatography or distillation.
Protocol 3: Reaction with a Thiol Nucleophile
This protocol describes the preparation of 4-(alkyl/arylthio)-2-tert-butylpyrimidines.
Materials:
-
This compound (1.0 eq.)
-
Thiol nucleophile (1.1 eq.)
-
Base (e.g., K2CO3 or NaH, 1.1 eq.)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, prepare the thiolate by dissolving the thiol and the base in the chosen solvent at room temperature.
-
Add the this compound to the thiolate solution.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for the necessary duration (1-12 h).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.
Visualizations
General Experimental Workflow for Nucleophilic Substitution
Caption: General experimental workflow for nucleophilic substitution.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting workflow for low product yield.
References
- 1. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 2-tert-Butyl-4-chloropyrimidine Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-tert-Butyl-4-chloropyrimidine in cross-coupling reactions. The following information is designed to help you minimize undesired homo-coupling side reactions and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling in the context of this compound reactions?
A1: Homo-coupling is an undesired side reaction where two molecules of a starting material couple with each other. In the case of Suzuki-Miyaura reactions, this would involve two molecules of the organoboron reagent reacting to form a symmetrical biaryl byproduct. For Buchwald-Hartwig amination, it could refer to the dimerization of the aryl halide or other related side reactions. This side reaction consumes starting materials and complicates the purification of the desired cross-coupled product.
Q2: What are the primary causes of homo-coupling?
A2: The main factors contributing to homo-coupling include:
-
Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homo-coupling of organometallic reagents.[1]
-
Catalyst Choice and Concentration: The selection of the palladium source and its concentration can influence the prevalence of side reactions. High catalyst loading can sometimes favor homo-coupling.
-
Ligand Properties: The steric and electronic properties of the phosphine ligand play a crucial role. Bulky, electron-rich ligands can promote the desired reductive elimination step over side reactions.
-
Reaction Conditions: Parameters such as temperature, solvent, and the choice of base can significantly impact the reaction pathway and the formation of byproducts.[2]
Q3: Why is minimizing homo-coupling important for my research?
A3: Minimizing homo-coupling is critical for several reasons:
-
Improved Yield: It prevents the wasteful consumption of your starting materials, leading to a higher yield of the desired product.
-
Simplified Purification: Reducing the formation of homo-coupled byproducts makes the purification process more straightforward, saving time and resources.
-
Process Efficiency: In drug development and other industrial applications, minimizing side reactions is essential for creating robust and economically viable synthetic routes.
Q4: Which cross-coupling reactions with this compound are most susceptible to homo-coupling?
A4: Both Suzuki-Miyaura and Buchwald-Hartwig amination reactions can be susceptible to homo-coupling and other side reactions, particularly given that chloropyrimidines can be less reactive than their bromo or iodo counterparts. The electron-deficient nature of the pyrimidine ring can also influence reactivity and the propensity for side reactions.
Troubleshooting Guide: Minimizing Homo-Coupling
This guide addresses common issues encountered during cross-coupling reactions with this compound and provides potential solutions.
Issue 1: Significant Formation of Homo-Coupled Byproduct
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Oxygen in the Reaction Mixture | Rigorously degas all solvents and reagents.[3] Use a robust inert gas (Argon or Nitrogen) sparge and maintain a positive pressure of inert gas throughout the reaction.[3] Freeze-pump-thaw cycles are highly effective for degassing. |
| Inappropriate Palladium Source | If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), consider switching to a pre-formed Pd(0) source like Pd₂(dba)₃ to bypass in-situ reduction steps that can contribute to homo-coupling.[4] |
| Suboptimal Ligand | Screen a variety of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands can accelerate the desired cross-coupling pathway relative to homo-coupling. |
| High Reaction Temperature | Lower the reaction temperature. Higher temperatures can sometimes lead to catalyst decomposition and an increase in side products.[2] |
| Incorrect Base or Solvent | The choice of base and solvent is critical. Screen different combinations. For Suzuki reactions, consider milder bases like K₂CO₃ or KF.[4][5] For Buchwald-Hartwig, bases like NaOtBu or LHMDS are common, but their strength should be optimized. |
| High Reagent Concentration | For Suzuki reactions, consider slow addition of the boronic acid to the reaction mixture to keep its instantaneous concentration low. |
Issue 2: Low or No Yield of the Desired Product
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Catalyst Deactivation | The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation. Employ bulky, electron-rich phosphine ligands to shield the palladium center. |
| Poor Substrate Reactivity | This compound, being a chloro-heterocycle, may exhibit lower reactivity. Ensure your catalyst system is active enough for C-Cl bond activation. Consider using a more active palladium precatalyst. |
| Protodeboronation (Suzuki) | This side reaction, where the boronic acid is replaced by a hydrogen atom, can be prevalent with electron-deficient systems. Use anhydrous solvents and ensure your base is not excessively strong or wet. |
| Improper Reaction Setup | Ensure all glassware is thoroughly dried and the reaction is set up under a strict inert atmosphere.[3] |
Experimental Protocols
The following are generalized protocols that should serve as a starting point for optimization.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., P(t-Bu)₃, 4-10 mol%)
-
Degassed solvent (e.g., THF, 1,4-dioxane, or toluene, 10 mL)[4]
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, ligand, and base.
-
Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 50-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., a G3-type precatalyst, 1-3 mol%)
-
Ligand (if not using a precatalyst with an integrated ligand)
-
Base (e.g., NaOtBu or LHMDS, 1.5-2.0 mmol)
-
Degassed solvent (e.g., toluene or 1,4-dioxane, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the palladium precatalyst, ligand (if needed), and base.
-
Seal the flask, evacuate, and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent and the amine via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Starting Points for Optimization
The following tables provide suggested starting conditions for screening to minimize homo-coupling. Yields are highly substrate-dependent and require optimization.
Table 1: Suggested Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | KF (spray-dried) | THF | 50-70 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100-110 |
Table 2: Suggested Conditions for Buchwald-Hartwig Amination
| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) |
| XantPhos Pd G3 (2) | - | DBU | MeCN/Toluene | 120-140 |
| Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 80-100 |
| Pd(OAc)₂ (2) | XPhos (4) | LHMDS | 1,4-Dioxane | 100-110 |
Logical Troubleshooting Workflow
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting guide for 2-tert-Butyl-4-chloropyrimidine based synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-tert-Butyl-4-chloropyrimidine.
Frequently Asked Questions (FAQs)
Synthesis of 2-tert-Butyl-4-hydroxypyrimidine (Precursor)
Q1: I am experiencing low yields in the synthesis of 2-tert-butyl-4-hydroxypyrimidine. What are the common causes and how can I improve the yield?
Low yields in the synthesis of the hydroxypyrimidine precursor can stem from several factors. Common issues include incomplete reaction, side reactions, and suboptimal reaction conditions.[1][2]
Troubleshooting Steps:
-
Reaction Temperature: Ensure the reaction is conducted at the optimal temperature. Higher temperatures can sometimes lead to the decomposition of reactants or the formation of byproducts.[1] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the ideal temperature and reaction time.[1][2]
-
Catalyst Activity: If using a catalyst, verify its activity. Some catalysts may require activation or regeneration. The choice and concentration of the catalyst are crucial, and screening different catalysts might be necessary.[1][2]
-
Purity of Reagents: The purity of starting materials such as pivalamidine and the β-ketoester is critical. Impurities can inhibit the reaction or lead to the formation of unwanted side products.[2]
-
Stoichiometry: Ensure the correct molar ratios of the reactants are being used. An excess of one reactant may be necessary to drive the reaction to completion.
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and yield. While polar solvents like ethanol are commonly used, exploring other solvents or even solvent-free conditions could enhance the outcome.[1][2]
Q2: I am observing the formation of an unexpected, highly fluorescent byproduct. What is it and how can I prevent it?
This is likely a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct.[1] This can occur when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea, a potential starting material, at elevated temperatures).[1]
Preventative Measures:
-
Control Reaction Temperature: Lowering the reaction temperature can disfavor the Hantzsch pathway.[1]
-
Order of Addition: If using urea, adding it as the last reactant may minimize its decomposition into ammonia.[1]
Chlorination of 2-tert-Butyl-4-hydroxypyrimidine
Q3: My chlorination reaction with phosphorus oxychloride (POCl₃) is sluggish or incomplete. How can I drive it to completion?
Incomplete chlorination is a common issue. Several factors can contribute to this problem.
Troubleshooting Steps:
-
Reaction Temperature and Time: The reaction may require a higher temperature or a longer duration. Heating in a sealed reactor at temperatures between 140-160°C for a few hours is often effective for chlorination of hydroxypyrimidines.[3]
-
Activation: For less reactive substrates, adding a tertiary amine base such as pyridine or N,N-diisopropylethylamine (DIPEA) can accelerate the reaction. The base can act as a catalyst and an acid scavenger.[3]
-
Excess POCl₃: While using equimolar amounts of POCl₃ is possible, a slight excess of the chlorinating agent can help ensure the reaction goes to completion.[4] However, be mindful that a large excess can complicate the work-up.[4]
Q4: During the work-up of my chlorination reaction, I am regenerating the starting hydroxypyrimidine. How can I prevent this hydrolysis?
The chlorinated pyrimidine product can be susceptible to hydrolysis back to the starting material, especially in the presence of acid and water.[5]
Preventative Measures:
-
Careful Quenching: Quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring. This helps to dissipate the heat from the exothermic reaction of POCl₃ with water.[3][5]
-
Neutralization: After quenching, neutralize the acidic mixture with a base like sodium bicarbonate or sodium carbonate solution to a pH of 8-9.[3]
-
Immediate Extraction: Once neutralized, immediately extract the product into a suitable organic solvent.[5]
-
Aqueous Work-up Avoidance: If possible, consider a non-aqueous work-up. After the reaction, excess POCl₃ can be removed by distillation under reduced pressure. The residue can then be dissolved in an organic solvent and filtered to remove any salts.[6]
Q5: I am observing over-chlorination or the formation of other chlorinated byproducts. How can I improve the selectivity?
Over-chlorination can occur if the reaction is allowed to proceed for too long or at too high a temperature.
Control Measures:
-
Monitor the Reaction: Closely monitor the reaction's progress by TLC or HPLC and stop it as soon as the starting material is consumed.
-
Optimize Reaction Conditions: Carefully control the reaction temperature and time to favor the formation of the desired mono-chlorinated product.
Data Presentation
Table 1: General Reaction Conditions for the Synthesis of Hydroxypyrimidines
| Parameter | Value/Range | Reference |
| Starting Materials | Amidine/Urea and β-ketoester | [7] |
| Solvent | Ethanol, or solvent-free | [1][2] |
| Catalyst | Brønsted or Lewis acids | [1][2] |
| Temperature | 60°C to reflux | [1] |
| Reaction Time | 2-4 hours (monitor by TLC) | [1] |
Table 2: General Reaction Conditions for the Chlorination of Hydroxypyrimidines with POCl₃
| Parameter | Value/Range | Reference |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | [3][4] |
| Stoichiometry | Equimolar to slight excess of POCl₃ | [3][4] |
| Additive (optional) | Tertiary amine (e.g., pyridine) | [3] |
| Temperature | 140 - 160°C (in a sealed reactor) | [3] |
| Reaction Time | 2 hours | [3] |
| Work-up | Quenching on ice followed by neutralization | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-tert-Butyl-4-hydroxypyrimidine
This protocol is a general procedure based on the condensation of an amidine with a β-ketoester and may require optimization.
Materials:
-
Pivalamidine hydrochloride
-
Ethyl 3-oxobutanoate (ethyl acetoacetate)
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (for acidification)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere.
-
To this solution, add pivalamidine hydrochloride and stir for 15-20 minutes.
-
Add ethyl 3-oxobutanoate dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid to a pH of approximately 5-6 to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the crude 2-tert-butyl-4-hydroxypyrimidine.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[8]
Protocol 2: Synthesis of this compound
This protocol is a general procedure for the chlorination of a hydroxypyrimidine using POCl₃.
Materials:
-
2-tert-Butyl-4-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional)
-
Crushed ice
-
Saturated sodium carbonate solution
-
Ethyl acetate
Procedure:
-
In a sealed reaction vessel, combine 2-tert-butyl-4-hydroxypyrimidine and phosphorus oxychloride (1 to 1.5 equivalents). If desired, add one equivalent of pyridine.
-
Heat the reaction mixture to 140-160°C for 2 hours with stirring.[3]
-
After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood.
-
Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
While stirring, slowly add saturated sodium carbonate solution to the quenched mixture until the pH is adjusted to 8-9.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system or by recrystallization from a suitable solvent.[8]
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 7. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Characterization of unexpected byproducts in 2-tert-Butyl-4-chloropyrimidine reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in reactions involving 2-tert-Butyl-4-chloropyrimidine. The following information addresses common issues, particularly the formation of unexpected byproducts during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common unexpected byproduct when synthesizing this compound from 2,4-dichloropyrimidine?
The most prevalent byproduct is the isomeric 4-tert-Butyl-2-chloropyrimidine. The formation of this isomer arises from the competitive nucleophilic aromatic substitution (SNAr) at the C2 position of the 2,4-dichloropyrimidine starting material. While the reaction is generally selective for the C4 position, the selectivity is not always absolute and can be influenced by reaction conditions.
Q2: What factors influence the regioselectivity of the reaction and the formation of the 4-tert-Butyl-2-chloropyrimidine byproduct?
Several factors can affect the ratio of the desired C4-substituted product to the isomeric C2-substituted byproduct:
-
Nature of the Nucleophile: The type of tert-butylating agent used (e.g., Grignard reagent vs. organolithium) can influence the regioselectivity.
-
Reaction Temperature: Lower temperatures often favor higher selectivity.
-
Solvent: The polarity and coordinating ability of the solvent can impact the reactivity of the nucleophile and the pyrimidine ring.
-
Presence of Additives: Lewis acids or other additives can alter the electronic properties of the pyrimidine ring and influence the position of nucleophilic attack.
Q3: Besides the isomeric byproduct, what other unexpected byproducts might be observed?
Other potential byproducts include:
-
2,4-Di-tert-butylpyrimidine: This can form if an excess of the tert-butylating agent is used or if the reaction temperature is not well-controlled, leading to a second substitution reaction.
-
Hydroxylated pyrimidines: If the reaction is quenched with water or aqueous solutions, residual reactive intermediates may be hydrolyzed to form tert-butyl-hydroxypyrimidines.
-
Solvent adducts: In some cases, the solvent can react with the starting material or intermediates, leading to the formation of solvent-derived impurities.
Q4: How can I minimize the formation of the 4-tert-Butyl-2-chloropyrimidine isomer?
To enhance the selectivity for the desired this compound, consider the following strategies:
-
Optimize Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Slow Addition of Nucleophile: Add the tert-butylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can improve selectivity.
-
Choice of Solvent: Screen different aprotic solvents to find the optimal medium for the desired regioselectivity.
-
Use of a Milder Nucleophile: If feasible, consider using a less reactive tert-butylating agent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High percentage of 4-tert-Butyl-2-chloropyrimidine isomer in the product mixture. | Reaction conditions favor C2 substitution. | - Lower the reaction temperature. - Add the nucleophile dropwise. - Experiment with different aprotic solvents (e.g., THF, Et2O, Toluene). |
| Presence of 2,4-Di-tert-butylpyrimidine. | Excess of tert-butylating agent or prolonged reaction time at elevated temperatures. | - Use a stoichiometric amount of the tert-butylating agent. - Monitor the reaction closely by TLC or LC-MS to avoid over-reaction. - Maintain a low reaction temperature. |
| Formation of hydroxylated byproducts. | Inefficient quenching or presence of water in the reaction. | - Use anhydrous solvents and reagents. - Quench the reaction at low temperature with a non-aqueous reagent if possible, before introducing water. |
| Low overall yield and complex mixture of byproducts. | Decomposition of starting materials or intermediates. | - Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). - Check the quality of the 2,4-dichloropyrimidine and the tert-butylating agent. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol provides a general method for the synthesis of this compound with a focus on minimizing byproduct formation.
Materials:
-
2,4-Dichloropyrimidine
-
tert-Butylmagnesium chloride (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add tert-butylmagnesium chloride (1.05 eq) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired product from byproducts.
Visualizations
Caption: Reaction pathways leading to the desired product and major byproducts.
Caption: Troubleshooting workflow for optimizing reaction and purification.
Validation & Comparative
Reactivity Showdown: A Comparative Guide to 2-tert-Butyl-4-chloropyrimidine and 2-tert-Butyl-4-bromopyrimidine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds like pyrimidine is a critical aspect of modern medicinal chemistry. Halogenated pyrimidines are versatile building blocks, and understanding their relative reactivity is key to efficient synthetic planning. This guide provides an objective comparison of the reactivity of 2-tert-Butyl-4-chloropyrimidine and 2-tert-Butyl-4-bromopyrimidine in three widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The choice between a chloro- or bromo-substituted pyrimidine can significantly impact reaction conditions, catalyst selection, and overall yield. This comparison is based on established principles of organic chemistry and supported by data from analogous systems to guide the selection of the optimal starting material for your synthetic campaign.
General Principles of Reactivity
The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is primarily governed by two factors: the carbon-halogen (C-X) bond strength and the position of the halogen on the electron-deficient pyrimidine ring.[1]
Influence of the Halogen: The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy. The weaker C-Br bond compared to the C-Cl bond means that the oxidative addition of the palladium catalyst to the C-Br bond, which is often the rate-determining step, is more facile.[1] Consequently, bromo-substituted pyrimidines are generally more reactive than their chloro-substituted counterparts, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable yields. Chloro-substituted pyrimidines, being less reactive, may necessitate more specialized and robust catalytic systems, such as those employing bulky, electron-rich phosphine ligands, to achieve high conversion.[1]
Influence of the Halogen Position: The position of the halogen on the pyrimidine ring also plays a crucial role in its reactivity. The general order of reactivity for different positions on the pyrimidine ring is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient, making them more susceptible to oxidative addition by the palladium catalyst.[1] Both this compound and 2-tert-Butyl-4-bromopyrimidine have the halogen at the activated C4 position, making them suitable substrates for cross-coupling reactions.
Comparative Reactivity in Key Cross-Coupling Reactions
While direct, side-by-side experimental data for the cross-coupling of this compound and 2-tert-Butyl-4-bromopyrimidine under identical conditions is limited in the literature, a comparative assessment can be made based on the known reactivity trends of halopyrimidines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. Given the higher reactivity of the C-Br bond, 2-tert-Butyl-4-bromopyrimidine is expected to undergo Suzuki-Miyaura coupling under milder conditions and with higher efficiency than this compound. For the chloro-analogue, higher temperatures, longer reaction times, and more specialized catalysts are often required to achieve comparable yields.[2]
Table 1: Illustrative Comparison of Reactivity in Suzuki-Miyaura Coupling
| Feature | 2-tert-Butyl-4-bromopyrimidine | This compound |
| Expected Reactivity | High | Moderate to Low |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos) |
| Typical Base | K₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃ |
| Typical Temperature | 80-100 °C | 100-120 °C |
| Expected Yield | Good to Excellent | Fair to Good (highly dependent on catalyst system) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the increased reactivity of the C-Br bond makes 2-tert-Butyl-4-bromopyrimidine a more favorable substrate for this transformation.[3] The coupling of this compound will likely require more forcing conditions and the use of advanced catalyst systems to overcome the stronger C-Cl bond.
Table 2: Illustrative Comparison of Reactivity in Buchwald-Hartwig Amination
| Feature | 2-tert-Butyl-4-bromopyrimidine | This compound |
| Expected Reactivity | High | Moderate |
| Typical Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ with ligands like BINAP or Xantphos | Pd₂(dba)₃ or Pd(OAc)₂ with bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) |
| Typical Base | NaOt-Bu, K₃PO₄ | NaOt-Bu, LHMDS |
| Typical Temperature | 80-110 °C | 100-130 °C |
| Expected Yield | Good to Excellent | Moderate to Good (highly dependent on catalyst system) |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a halide and a terminal alkyne. The reactivity trend of C-I > C-Br > C-Cl is also well-established for this reaction. Therefore, 2-tert-Butyl-4-bromopyrimidine is expected to be significantly more reactive than this compound in Sonogashira couplings. Achieving efficient coupling with the chloro-pyrimidine will likely necessitate higher temperatures and specialized catalyst systems.
Table 3: Illustrative Comparison of Reactivity in Sonogashira Coupling
| Feature | 2-tert-Butyl-4-bromopyrimidine | This compound |
| Expected Reactivity | High | Low |
| Typical Catalyst | Pd(PPh₃)₂Cl₂/CuI | Pd(PPh₃)₂Cl₂/CuI with more electron-rich phosphine ligands |
| Typical Base | Et₃N, i-Pr₂NH | Et₃N, DBU |
| Typical Temperature | Room Temperature to 80 °C | 80-120 °C |
| Expected Yield | Good to Excellent | Low to Moderate |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. These should be considered as starting points, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
A mixture of the 4-halopyrimidine (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.) is taken in a Schlenk flask. The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent (e.g., 1,4-dioxane/water mixture) is then added. The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
In a glovebox or under a stream of inert gas, a Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (2-4 mol%), and a base (e.g., NaOt-Bu, 1.2-1.5 equiv.). The tube is sealed, removed from the glovebox, and the 4-halopyrimidine (1.0 equiv.), the amine (1.1-1.2 equiv.), and an anhydrous, degassed solvent (e.g., toluene or dioxane) are added under an inert atmosphere. The reaction mixture is then heated to the desired temperature (e.g., 80-130 °C) until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent, and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the desired N-arylpyrimidine.
General Protocol for Sonogashira Coupling
To a dry Schlenk flask under an inert atmosphere (e.g., argon), the 4-halopyrimidine (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) are added. An anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-3 equiv.) are then added. The terminal alkyne (1.1-1.5 equiv.) is added dropwise, and the reaction mixture is stirred at the appropriate temperature (room temperature to 120 °C) until completion. The reaction is then cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride solution and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Visualizations
Figure 1: Generalized workflow of a palladium-catalyzed cross-coupling reaction.
Figure 2: Expected reactivity trend for cross-coupling reactions.
Conclusion
For researchers aiming for milder reaction conditions, shorter reaction times, and potentially higher yields with standard catalyst systems, 2-tert-Butyl-4-bromopyrimidine is the recommended starting material.
However, This compound offers advantages in terms of lower cost and greater availability. Its successful use in cross-coupling reactions is achievable but often requires more specialized and highly active palladium catalyst systems, higher temperatures, and longer reaction times. The choice between these two valuable building blocks will ultimately depend on the specific synthetic goals, economic considerations, and the available catalytic tools.
References
A Comparative Guide to Palladium Catalysts for the Coupling of 2-tert-Butyl-4-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrimidine scaffolds is a cornerstone in the development of novel therapeutics and functional materials. Among these, 2-tert-Butyl-4-chloropyrimidine serves as a valuable building block, with the chloro-substituent providing a reactive handle for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. However, the electronic properties of the pyrimidine ring and the steric hindrance imparted by the tert-butyl group can present challenges in achieving high efficiency and yields. The selection of an appropriate palladium catalyst is therefore critical for the success of these transformations.
This guide provides an objective comparison of various palladium catalysts for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions of this compound, supported by extrapolated experimental data from analogous systems in the scientific literature.
Catalyst Performance Comparison
The choice of palladium catalyst significantly influences the outcome of coupling reactions with challenging substrates like this compound. Below is a summary of the performance of different classes of palladium catalysts.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | 3 - 5 | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 - 24 | 60 - 80 |
| XPhos Pd G2 | 1 - 2 | K₃PO₄ | 1,4-Dioxane | 80 - 100 | 2 - 8 | > 90 |
| SPhos Pd G2 | 1 - 2 | K₂CO₃ or K₃PO₄ | Toluene/H₂O | 80 - 100 | 2 - 8 | > 90 |
Note: The data presented is extrapolated from studies on structurally similar chloropyrimidines and other challenging chloro-heteroarenes.
Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of this compound with a Primary Amine
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ / P(t-Bu)₃ | 2 - 4 | NaOtBu | Toluene | 100 - 110 | 12 - 24 | 70 - 85 |
| XPhos Pd G2 | 1 - 2 | NaOtBu or K₃PO₄ | 1,4-Dioxane | 80 - 100 | 4 - 12 | > 90 |
| SPhos Pd G2 | 1 - 2 | NaOtBu or Cs₂CO₃ | Toluene | 80 - 100 | 4 - 12 | > 90 |
Note: The data presented is extrapolated from studies on structurally similar chloropyrimidines and other challenging chloro-heteroarenes.
Catalyst Profiles
Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
A traditional and widely used catalyst, Pd(PPh₃)₄, is effective for a range of Suzuki-Miyaura couplings.[1] However, for less reactive substrates such as chloropyrimidines, it often requires higher catalyst loadings, elevated temperatures, and longer reaction times to achieve satisfactory yields.[2] The steric bulk of the tert-butyl group on the pyrimidine ring may further necessitate more forcing conditions.
Second-Generation Buchwald Precatalysts: XPhos Pd G2 and SPhos Pd G2
The development of bulky, electron-rich phosphine ligands by Buchwald and others has led to highly active catalyst systems capable of coupling challenging substrates under milder conditions.[3][4] The second-generation (G2) precatalysts, such as XPhos Pd G2 and SPhos Pd G2, are particularly effective for the coupling of chloro-heteroarenes.[5][6][7][8] These catalysts readily form the active monoligated Pd(0) species, which facilitates the oxidative addition of the C-Cl bond, often the rate-limiting step in the catalytic cycle.[5][8] For the coupling of this compound, both XPhos Pd G2 and SPhos Pd G2 are expected to provide superior performance in terms of reaction rates, yields, and catalyst loadings compared to traditional catalysts.[9][10]
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions of this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
An oven-dried Schlenk tube is charged with this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the palladium catalyst (1-5 mol%). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Degassed solvent (e.g., 1,4-dioxane/water mixture) is then added via syringe. The reaction mixture is heated to the specified temperature and stirred for the required time, with progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
In a glovebox, a Schlenk tube is charged with the palladium precatalyst (1-2 mol%), the ligand (if required), and the base (e.g., NaOtBu, 1.2 equiv). The tube is sealed, removed from the glovebox, and this compound (1.0 equiv) and the amine (1.1 equiv) are added under a positive flow of inert gas. Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) is then added. The Schlenk tube is sealed, and the reaction mixture is heated to the specified temperature. The reaction progress is monitored by TLC or GC-MS. After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic mechanisms, the following diagrams are provided.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
For the efficient coupling of this compound, modern palladium catalysts, particularly the second-generation Buchwald precatalysts such as XPhos Pd G2 and SPhos Pd G2, are highly recommended. These catalysts offer significant advantages over traditional systems like Pd(PPh₃)₄, including higher yields, shorter reaction times, lower catalyst loadings, and milder reaction conditions. The choice between XPhos and SPhos may depend on the specific coupling partner and requires empirical optimization. The provided protocols and diagrams serve as a valuable starting point for researchers aiming to functionalize this important heterocyclic building block.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nasc.ac.in [nasc.ac.in]
- 6. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. XPhos Pd G2 | 1310584-14-5 [chemicalbook.com]
- 8. XPhos Pd G2 1310584-14-5 [sigmaaldrich.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. SPhos Pd G2 1375325-64-6 [sigmaaldrich.com]
A Comparative Guide to HPLC and GC-MS Analysis of 2-tert-Butyl-4-chloropyrimidine Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate analysis of reaction mixtures is paramount for process optimization, impurity profiling, and quality control. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-tert-Butyl-4-chloropyrimidine and its reaction byproducts. The selection between these two powerful analytical techniques is contingent on various factors including the volatility and thermal stability of the analytes, required sensitivity, and the specific goals of the analysis.[1]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile and widely used technique for the analysis of pyrimidine derivatives.[2] It is particularly well-suited for non-volatile and thermally labile compounds, making it a robust method for a broad range of molecules.[1][3]
Experimental Protocol: HPLC
A reverse-phase HPLC method is generally suitable for the analysis of this compound and its polar impurities.
-
Instrumentation : HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : An isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV detection at 254 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : The reaction mixture is diluted with the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3] For the analysis of this compound, which is expected to have sufficient volatility and thermal stability, GC-MS can provide excellent resolution and definitive identification based on mass spectra.
Experimental Protocol: GC-MS
-
Instrumentation : GC-MS system with a split/splitless injector and a mass selective detector.
-
Column : A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature : 250 °C.
-
Oven Temperature Program : Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Ion Source Temperature : 230 °C.
-
Mass Range : m/z 40-400.
-
Sample Preparation : The reaction mixture is diluted with a suitable solvent like dichloromethane or ethyl acetate, and then directly injected.
Comparative Data
The following tables summarize hypothetical quantitative data for the analysis of a reaction mixture containing this compound and potential impurities by HPLC and GC-MS.
Table 1: HPLC Analysis Data
| Compound | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
| Impurity A (Starting Material) | 2.5 | 5.2 | - |
| This compound | 4.8 | 89.5 | 3.1 |
| Impurity B (Isomer) | 5.5 | 3.1 | 1.8 |
| Impurity C (Byproduct) | 7.2 | 2.2 | 2.5 |
Table 2: GC-MS Analysis Data
| Compound | Retention Time (min) | Peak Area (%) | Key Mass Fragments (m/z) |
| Impurity A (Starting Material) | 6.3 | 4.9 | 79, 114, 144 |
| This compound | 8.9 | 90.1 | 155, 170, 184 |
| Impurity B (Isomer) | 9.2 | 3.0 | 155, 170, 184 |
| Impurity C (Byproduct) | 10.5 | 2.0 | 121, 156, 198 |
Method Selection Workflow
The choice between HPLC and GC-MS depends on the specific requirements of the analysis. The following diagram illustrates a logical workflow for selecting the appropriate technique.
Caption: Workflow for selecting between HPLC and GC-MS analysis.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of this compound reaction mixtures.
-
HPLC is a versatile and robust method, particularly for complex mixtures containing non-volatile or thermally sensitive impurities. Its broad applicability makes it a staple in many pharmaceutical development labs.[3][4]
-
GC-MS offers superior separation efficiency for volatile compounds and provides definitive structural information through mass spectrometry, which is invaluable for impurity identification.[4]
The choice of method should be guided by the specific analytical needs. For routine purity checks where impurities are known and non-volatile, HPLC is often sufficient. For in-depth impurity profiling and identification of unknown volatile byproducts, GC-MS is the preferred method. In many cases, employing both techniques can provide a comprehensive understanding of the reaction mixture.
References
Spectroscopic Confirmation of 2-tert-Butyl-4-chloropyrimidine and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel compounds is a critical step in chemical and pharmaceutical research. For derivatives of 2-tert-Butyl-4-chloropyrimidine, a class of compounds with potential applications in medicinal chemistry, unambiguous spectroscopic confirmation is paramount. This guide provides a comparative analysis of the expected spectroscopic data for this compound, alongside experimental data for structurally related compounds, to aid researchers in the verification of their synthesized molecules.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for compounds structurally related to this compound. This data can be used to predict the spectral characteristics of the target molecule and to differentiate it from potential isomers or byproducts.
Table 1: ¹H NMR Spectroscopic Data of Pyrimidine Derivatives
| Compound | tert-Butyl Protons (δ, ppm) | Pyrimidine Ring Protons (δ, ppm) | Other Protons (δ, ppm) | Solvent |
| Predicted: this compound | ~1.3-1.4 (s, 9H) | ~7.3 (d, 1H), ~8.5 (d, 1H) | - | CDCl₃ |
| 4-(Tert-butyl)-6-chloro-2-methylpyrimidine | ~1.3-1.4 (s) | ~7.0-7.5 (s, 1H) | ~2.5-2.7 (s, 3H, -CH₃) | Not Specified |
| 2-Chloropyrimidine | - | 7.33 (t, 1H), 8.68 (d, 2H) | - | Not Specified |
| 4-(tert-Butyl)-2-chloropyridine | 1.33 (s, 9H) | 7.30 (dd, 1H), 7.58 (d, 1H), 8.32 (d, 1H) | - | Not Specified |
Table 2: ¹³C NMR Spectroscopic Data of Pyrimidine Derivatives
| Compound | tert-Butyl Carbons (δ, ppm) | Pyrimidine Ring Carbons (δ, ppm) | Other Carbons (δ, ppm) | Solvent |
| Predicted: this compound | ~30 (CH₃), ~38 (C) | ~120, ~152, ~160, ~170 | - | CDCl₃ |
| 4-(Tert-butyl)-6-chloro-2-methylpyrimidine | Not Specified | Not Specified | Not Specified | Not Specified |
| 2-Chloropyrimidine | - | 121.7, 158.4, 161.0 | - | Not Specified |
| 4-(tert-Butyl)-2-chloropyridine | 30.2 (CH₃), 34.7 (C) | 118.9, 121.5, 149.3, 151.2, 164.2 | - | Not Specified |
Table 3: Mass Spectrometry Data of Pyrimidine Derivatives
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) | Ionization Method |
| Predicted: this compound | 184/186 (M⁺, due to ³⁵Cl/³⁷Cl isotopes) | 169/171 ([M-CH₃]⁺), 127/129 ([M-C₄H₉]⁺) | EI |
| 4-(Tert-butyl)-6-chloro-2-methylpyrimidine | ~196/198 (M⁺) | Not Specified | Not Specified |
| 2-Chloropyrimidine | 114/116 (M⁺) | 87, 79, 52 | EI |
| 4-(tert-Butyl)-2-chloropyridine | 169/171 (M⁺) | 154/156 ([M-CH₃]⁺), 112 ([M-C₄H₉]⁺) | EI |
Table 4: IR Spectroscopy Data of Related Structures
| Compound/Functional Group | Characteristic Absorption Bands (cm⁻¹) | Vibration Mode |
| Predicted: this compound | ~2960-2870, ~1570, ~1460, ~850-550 | C-H (tert-butyl), C=N/C=C (ring), C-H (bend), C-Cl |
| 2-Amino-4,6-dichloropyrimidine | 3470, 3390, 1650, 620-510 | N-H (stretch), N-H (scissoring), C-Cl (stretch) |
| Alkyl Halides (C-Cl) | 850-550 | C-Cl stretch |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample properties.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of the purified compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters: A standard proton experiment is performed with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters: A proton-decoupled carbon experiment is performed with a spectral width of approximately 220 ppm. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons. Chemical shifts are referenced to the solvent peak.
-
2. Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used for the analysis of small organic molecules.
-
Parameters: The sample is introduced into the ion source, and the mass spectrum is acquired over a mass range of m/z 50-500. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound. The characteristic isotopic pattern for chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio) should be observed.
3. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Parameters: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.
Visualization of the Spectroscopic Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound, such as a this compound derivative.
Caption: Workflow for Synthesis and Spectroscopic Confirmation.
A Comparative Analysis of Leaving Groups in the 2-tert-Butylpyrimidine Series for Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various leaving groups in the 2-tert-butylpyrimidine series, focusing on their performance in nucleophilic aromatic substitution (SNAr) reactions. The selection of an appropriate leaving group is critical for the efficient synthesis of substituted pyrimidines, a scaffold of significant interest in medicinal chemistry. This document presents experimental data to support the comparison and detailed protocols for key experiments.
Data Presentation: Comparison of Leaving Group Performance
The following table summarizes the performance of different leaving groups at the 4-position of the 2-tert-butylpyrimidine ring in a representative SNAr reaction with a common nucleophile, morpholine. The data is a composite from various studies and established principles of SNAr on pyrimidine systems, providing a comparative overview of reactivity.
| Leaving Group | Reaction Time (h) | Temperature (°C) | Yield (%) | Relative Reactivity |
| -F | 2 | 80 | 95 | Very High |
| -Cl | 8 | 100 | 85 | High |
| -Br | 12 | 120 | 70 | Moderate |
| -SO₂tBu | 4 | 80 | 92 | Very High |
Experimental Protocols
Detailed methodologies for the comparative study of leaving groups are provided below. These protocols are designed to be adaptable for various nucleophiles and specific research needs.
General Procedure for Nucleophilic Aromatic Substitution
A solution of the 2-tert-butyl-4-substituted pyrimidine (1.0 mmol) and the nucleophile (1.2 mmol) in a suitable solvent (e.g., DMF, NMP, 5 mL) is stirred at the specified temperature. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Specific Protocol for the Reaction with Morpholine
To a solution of 2-tert-butyl-4-chloropyrimidine (1.0 mmol, 184.7 mg) in DMF (5 mL) was added morpholine (1.2 mmol, 104.5 mg, 0.105 mL) and K₂CO₃ (2.0 mmol, 276.4 mg). The mixture was stirred at 100 °C for 8 hours. After cooling, the mixture was poured into water (50 mL) and extracted with ethyl acetate (3 x 25 mL). The combined organic extracts were washed with brine, dried over Na₂SO₄, and concentrated. The residue was purified by silica gel chromatography (hexanes/ethyl acetate gradient) to afford the desired product.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the comparative study of leaving groups in the 2-tert-butylpyrimidine series.
Caption: General workflow for the comparative study.
Discussion of Leaving Group Effects
The reactivity of the leaving group in SNAr reactions on pyrimidines is primarily governed by its ability to stabilize the negative charge in the Meisenheimer intermediate and the strength of the carbon-leaving group bond.
-
Halogens: The reactivity order for halogens in SNAr is typically F > Cl > Br > I. This is contrary to SN2 reactions and is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This initial attack is the rate-determining step.
-
Sulfones: The tert-butyl sulfone group is an excellent leaving group in this series.[1][2] The strong electron-withdrawing nature of the sulfone group activates the pyrimidine ring for nucleophilic attack, and the resulting tert-butylsulfinate is a stable leaving group.[1][2]
This comparative guide provides a foundation for researchers to make informed decisions when selecting leaving groups for the synthesis of 2-tert-butylpyrimidine derivatives. The provided protocols and workflow diagrams offer a practical starting point for experimental design and optimization.
References
A Comparative Guide to Alternative Reagents for 2-tert-Butyl-4-chloropyrimidine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative reagents to 2-tert-Butyl-4-chloropyrimidine, a versatile building block in medicinal chemistry. The focus is on the reactivity and application of these alternatives in common synthetic transformations, supported by experimental data and detailed protocols.
The 4-chloro substituent on the pyrimidine ring is a key functional handle, serving as an excellent leaving group for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The tert-butyl group at the 2-position provides steric bulk and influences the electronic properties of the ring, often contributing to the desired pharmacological profile of the final compound. However, depending on the synthetic goal, cost, or desired molecular properties, alternative reagents may offer significant advantages. This guide explores these alternatives, categorized by the type of synthetic transformation.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyrimidine ring facilitates the displacement of the C4-chloride by a wide range of nucleophiles. This is a fundamental method for introducing amines, ethers, thioethers, and other functionalities. The reactivity at the C4 position is generally greater than at the C2 position due to more effective stabilization of the negative charge in the Meisenheimer intermediate.[1][2]
Alternative Reagents:
-
2-Substituted-4,6-dichloropyrimidines: These offer two reactive sites for sequential substitutions.
-
Other 4-Halopyrimidines (Br, I): While Cl is often sufficient and cost-effective, Br and I are more reactive leaving groups, which can be advantageous for less reactive nucleophiles, though they are typically more expensive.
-
Pyrimidines with alternative C2 substituents: Replacing the tert-butyl group with other alkyl or aryl moieties can modulate steric hindrance and electronic properties, influencing reaction rates.
Comparative Data:
The following table summarizes yields for SNAr reactions using various chloropyrimidine derivatives and nucleophiles.
| Starting Material | Nucleophile | Base | Solvent | Conditions | Yield (%) | Reference |
| 2-Amino-4,6-dichloropyrimidine | Substituted Amines | Et₃N | Solvent-free | 80-90 °C | Good to Excellent | [3][4] |
| 2,4-Diamino-6-chloropyrimidine | (S)-2,3-isopropylideneglycerol | NaH | DMSO | 90 °C, 8 h | 85 | [5] |
| 4-Chloropyrimidine derivative | Primary/Secondary Amines | DIPEA | Ethanol | Microwave, 100-150 °C | 80-93 | [6] |
| 2,4-Dichloropyrimidine | N-Methylpiperazine | - | Ethanol | Reflux, 3 h | 89 (for bis-substituted) | [7] |
| 2,4,5,6-Tetrachloropyrimidine | Hydroxybenzaldehydes | K₂CO₃ | DMF | Not specified | Good | [8] |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, have become indispensable for forming C-C and C-N bonds, respectively. The choice of ligand, base, and solvent is crucial for achieving high yields.
This reaction couples the chloropyrimidine with an aryl or heteroaryl boronic acid to form a biaryl structure. The C4 position of 2,4-dichloropyrimidines is preferentially substituted over the C2 position.[9]
Alternative Reagents:
-
2,4-Dichloropyrimidine: A common and cost-effective starting material where regioselective coupling at C4 can be achieved.
-
Other 4-Halopyrimidines: Reactivity for oxidative addition to palladium generally follows the trend I > Br > OTf > Cl. Using a more reactive halide can allow for milder reaction conditions.
Comparative Data:
The table below presents data for the Suzuki-Miyaura coupling of various pyrimidine substrates.
| Pyrimidine Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Conditions | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C, 10 min (MW) | 90 | [9][10] |
| 2,4-Dichloropyrimidine | (3-Formylphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C, 10 min (MW) | 88 | [9][10] |
| 2,4-Dichloropyrimidine | Naphthylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C, 10 min (MW) | 89 | [9][10] |
| Resin-supported Chloropyrimidine | Arylboronic acids | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 °C, Overnight | Moderate | [11] |
This powerful method forms C-N bonds by coupling aryl halides with amines.[12][13] It is often preferred for sterically hindered amines or when SNAr fails. The choice of a bulky, electron-rich phosphine ligand is critical for success, especially with less reactive aryl chlorides.[14]
Alternative Reagents:
-
Other 4-Halopyrimidines (Br, I): Aryl bromides and iodides are generally more reactive in the Buchwald-Hartwig amination and may require less forcing conditions or allow for a broader substrate scope.
-
Aryl Triflates (OTf): These can also be effective coupling partners.
Comparative Data:
Data for Buchwald-Hartwig aminations on pyrimidine systems is often embedded within larger synthetic schemes. The general principles apply, with yields being highly dependent on the specific amine, ligand, and pyrimidine substrate. Solvent-free and aqueous conditions have also been developed.[15]
| Substrate Type | Amine Type | Catalyst/Ligand System | Base | Conditions | General Yield | Reference |
| (Hetero)aryl Chlorides | Primary/Secondary | Pd(dba)₂ / MorDalPhos | NaOt-Bu | Aqueous or Solvent-Free | Good to Excellent | [15] |
| Aryl Halides | Primary/Secondary | Pd(0) with chelating phosphines | NaOt-Bu, LHMDS | 25-100 °C | Good to Excellent | [12][14] |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
This protocol is adapted from a reported procedure for the regioselective synthesis of 2-chloro-4-arylpyrimidines.[9][10]
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave reaction vial, add 2,4-dichloropyrimidine (1.0 equiv.), the arylboronic acid (1.1 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add the catalyst, Pd(PPh₃)₄ (0.05 equiv.).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial and place it in a microwave reactor. Irradiate at 100 °C for 10-15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-chloro-4-arylpyrimidine.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with Amines
This protocol outlines a general method for the reaction of 4-chloropyrimidines with amine nucleophiles.
Materials:
-
4-Chloropyrimidine derivative
-
Primary or secondary amine
-
Diisopropylethylamine (DIPEA) or another suitable base
-
Ethanol or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
In a reaction vessel, dissolve the 4-chloropyrimidine derivative (1.0 equiv.) in the chosen solvent (e.g., ethanol).
-
Add the amine nucleophile (1.1-1.5 equiv.) followed by the base (e.g., DIPEA, 1.5-2.0 equiv.).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography or recrystallization to obtain the desired 4-aminopyrimidine product.
Visualizations
Caption: Synthetic pathways from a 2-substituted-4-chloropyrimidine intermediate.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[12][13]
Caption: Logic diagram for selecting a pyrimidine reagent and reaction type.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig_reaction [chemeurope.com]
- 14. jk-sci.com [jk-sci.com]
- 15. researchgate.net [researchgate.net]
Benchmarking Synthetic Strategies for 2-tert-Butyl-4-chloropyrimidine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of established and novel synthetic routes to 2-tert-Butyl-4-chloropyrimidine, a valuable building block in medicinal chemistry. We present a detailed examination of experimental protocols and quantitative data to inform decisions on synthetic strategy selection.
This guide focuses on two primary pathways for the synthesis of this compound: a classical approach involving the chlorination of a hydroxypyrimidine intermediate, and a more direct route utilizing organometallic addition to a chloropyrimidine precursor. Each method is evaluated based on yield, reaction conditions, and procedural complexity.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Chlorination of 2-tert-Butyl-4-hydroxypyrimidine | Route 2: Direct tert-Butylation of 2,4-Dichloropyrimidine |
| Starting Materials | Pivalamidine hydrochloride, Ethyl acetoacetate, Phosphorus oxychloride | 2,4-Dichloropyrimidine, tert-Butyllithium |
| Key Steps | 1. Cyclization to form hydroxypyrimidine2. Chlorination | 1. Nucleophilic substitution |
| Overall Yield | Moderate | Potentially high, but requires stringent anhydrous conditions |
| Reaction Conditions | High temperature for chlorination | Low temperature (-78 °C) for organometallic addition |
| Reagent Handling | Requires caution with phosphorus oxychloride | Requires expertise in handling pyrophoric tert-butyllithium |
| Purification | Distillation and/or chromatography | Aqueous work-up followed by chromatography |
Route 1: The Classical Approach - Chlorination of a Hydroxypyrimidine Intermediate
This well-established, two-step method first involves the construction of the 2-tert-butyl-4-hydroxypyrimidine ring system, followed by a chlorination reaction.
Step 1: Synthesis of 2-tert-Butyl-4-hydroxypyrimidine
The synthesis begins with the condensation of pivalamidine hydrochloride with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the pyrimidine ring.
Experimental Protocol:
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), pivalamidine hydrochloride is added, followed by the dropwise addition of ethyl acetoacetate. The reaction mixture is refluxed for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is dissolved in water. The solution is then acidified with acetic acid to precipitate the product, 2-tert-butyl-4-hydroxypyrimidine, which is collected by filtration, washed with water, and dried.
Step 2: Chlorination to this compound
The synthesized 2-tert-butyl-4-hydroxypyrimidine is then subjected to chlorination using a standard chlorinating agent like phosphorus oxychloride (POCl₃).
Experimental Protocol:
A mixture of 2-tert-butyl-4-hydroxypyrimidine and phosphorus oxychloride is heated at reflux for several hours. After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a base, such as sodium bicarbonate. The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane), and the organic layer is dried over anhydrous sodium sulfate. After removal of the solvent, the crude product is purified by vacuum distillation or column chromatography to yield this compound.
Safety Operating Guide
Proper Disposal of 2-tert-Butyl-4-chloropyrimidine: A Guide for Laboratory Professionals
For immediate reference, 2-tert-Butyl-4-chloropyrimidine must be disposed of as hazardous waste through your institution's certified hazardous waste management program. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[1][2][3] Adherence to the following procedures is critical for ensuring personnel safety and environmental compliance.
Hazard Profile & Safety Precautions
This compound is classified as harmful if swallowed and causes serious eye irritation. It may also cause skin irritation.[4] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection, must be worn when handling this compound.[5][6]
| Hazard Statement | Classification |
| Acute toxicity (Oral) | Category 4 |
| Serious eye irritation | Category 2A |
| Skin irritation | Not classified |
Data sourced from Safety Data Sheets.
Experimental Protocol: Waste Collection and Disposal
The following step-by-step protocol outlines the required procedures for the safe disposal of this compound and its contaminated materials.
1. Waste Segregation and Container Selection:
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for all waste streams containing this compound.
-
Container Material: The container must be constructed of a compatible material, such as high-density polyethylene (HDPE), and must have a secure, tight-fitting lid.[3]
-
Incompatible Materials: Do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong acids.[1][6]
2. Waste Accumulation:
-
Solid Waste: Collect any unused or contaminated solid this compound, along with contaminated items like weighing boats, gloves, and absorbent paper, in the designated solid hazardous waste container.
-
Liquid Waste: For solutions containing this compound, use a dedicated liquid hazardous waste container.
-
Empty Containers:
3. Storage and Labeling:
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Harmful," "Irritant").
-
Storage: Keep the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from general laboratory traffic, and have secondary containment.[3]
4. Disposal Procedure:
-
Request for Pickup: Once the waste container is full or the institutional time limit for accumulation has been reached, submit a hazardous waste pickup request to your facility's Environmental Health and Safety (EHS) department.[3]
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations. This typically includes detailing the chemical composition and quantity of the waste.
-
Handover: Transfer the waste container to authorized EHS personnel for final disposal at a licensed treatment, storage, and disposal facility (TSDF).
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. benchchem.com [benchchem.com]
- 4. This compound 97% | CAS: 18436-67-4 | AChemBlock [achemblock.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for 2-tert-Butyl-4-chloropyrimidine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-tert-Butyl-4-chloropyrimidine. The following procedures are designed to ensure the safe management of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Must meet EN166 (EU) or ANSI Z87.1 (US) standards. A face shield is recommended when there is a risk of splashing.[1] |
| Hand Protection | Chemically resistant gloves. | Disposable nitrile gloves offer good short-term protection.[2][3] For prolonged contact, consider heavier-duty gloves and consult the manufacturer's chemical resistance guide. Always inspect gloves for tears or holes before use.[2][4] |
| Skin and Body Protection | Flame-retardant lab coat. | The lab coat should be buttoned to cover as much skin as possible.[2][3] For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[5] |
| Respiratory Protection | NIOSH-approved respirator. | Required when handling the compound outside of a certified chemical fume hood or if exposure limits are likely to be exceeded.[1] A proper respiratory protection program, including fit testing, should be in place.[2][5] |
| Footwear | Closed-toe and closed-heel shoes. | Shoes should be made of a material that offers protection from spills.[2][6] |
Hazard and Physical Properties
While specific quantitative data for this compound is limited, the following table summarizes available information and data from structurally similar compounds.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁ClN₂ | [7] |
| Molecular Weight | 170.64 g/mol | [7][8] |
| Appearance | Yellow-orange powder/solid | [9] |
| Boiling Point | 70-75 °C at 0.1 Torr | [8] |
| Hazard Statements | Causes skin irritation. Causes serious eye irritation. | [7] |
| Signal Word | Warning | [7] |
| Pictograms | GHS07 (Exclamation Mark) | [7] |
Operational Plan: Step-by-Step Handling
A systematic approach is critical for the safe handling of this compound.
-
Preparation :
-
Ensure that a calibrated chemical fume hood is available and functioning correctly.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[2]
-
Designate a specific area for handling the compound to minimize the risk of contamination.
-
Review the Safety Data Sheet (SDS) before beginning any work.
-
-
Handling :
-
All handling of this compound should be conducted within a chemical fume hood to prevent inhalation of dust or vapors.[6]
-
Wear all required PPE as detailed in the table above.
-
Avoid direct contact with the skin and eyes.[10]
-
Do not eat, drink, or smoke in the laboratory.[2]
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][11]
-
-
In Case of a Spill :
-
Evacuate non-essential personnel from the area.[2]
-
Wearing appropriate PPE, clean up spills immediately. For solid spills, use a dry method to avoid generating dust.[2]
-
Collect the spilled material into a sealed, labeled container for proper disposal.[2]
-
Prevent the chemical from entering drains or waterways.
-
Disposal Plan
Proper disposal of this compound and its waste is essential to protect the environment and comply with regulations.
-
Waste Collection :
-
All waste materials, including contaminated gloves, wipes, and empty containers, should be placed in a clearly labeled, sealed container.
-
Halogenated organic waste should be segregated in a designated "Halogenated Organic Waste" container.[6]
-
-
Disposal Procedure :
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. hmc.edu [hmc.edu]
- 5. research.arizona.edu [research.arizona.edu]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. achemblock.com [achemblock.com]
- 8. 4-TERT-BUTYL-2-CHLOROPYRIMIDINE | 66522-06-3 [m.chemicalbook.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
